Lomitapide-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H37F6N3O2 |
|---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
9-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)/i7D2,8D2,21D2,22D2 |
InChI Key |
MBBCVAKAJPKAKM-WKAGHQRMSA-N |
Isomeric SMILES |
[2H]C([2H])(C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NCC(F)(F)F)C([2H])([2H])C([2H])([2H])C([2H])([2H])N4CCC(CC4)NC(=O)C5=CC=CC=C5C6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Lomitapide-d8 as an Internal Standard: A Technical Guide for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Lomitapide-d8 as an internal standard in the bioanalytical quantification of Lomitapide. It provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and essential data for researchers and professionals in drug development.
Introduction: The Significance of Internal Standards in Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1] The use of an appropriate internal standard (IS) is a critical component of a robust LC-MS/MS method, correcting for variability during sample preparation, injection, and ionization.[2]
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice.[2][3] Being chemically identical to the analyte, it co-elutes during chromatography and exhibits similar behavior during extraction and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, yet distinguishable, nature enables the SIL-IS to effectively compensate for matrix effects and variations in analytical conditions, leading to highly accurate and precise quantification.[4]
Mechanism of Action: Lomitapide and its Deuterated Analog
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[5] MTP is an essential intracellular lipid transfer protein responsible for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver (Very Low-Density Lipoprotein, VLDL) and intestine (chylomicrons). By inhibiting MTP, Lomitapide effectively reduces the secretion of these lipoproteins, leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C).[5]
This compound is a deuterated form of Lomitapide, where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass but with the same chemical properties as Lomitapide. In an LC-MS/MS assay, Lomitapide and this compound are extracted and analyzed simultaneously. The instrument measures the peak area ratio of the analyte to the internal standard. Because the IS is added at a known concentration to all samples (including calibration standards, quality controls, and unknown study samples), any loss or variation during the analytical process will affect both the analyte and the IS to the same extent. This allows for the accurate calculation of the analyte concentration in the unknown samples.
Experimental Protocol: A Representative LC-MS/MS Method
While specific, detailed protocols for the bioanalysis of Lomitapide using this compound are often proprietary and not publicly available, the following represents a comprehensive and robust methodology based on established principles of bioanalytical method development for small molecules in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a defined volume (e.g., 10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography Conditions
The following are typical chromatographic conditions for the separation of Lomitapide.
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Lomitapide | Precursor Ion (m/z) -> Product Ion (m/z) [Specific values would be optimized during method development] |
| This compound | Precursor Ion (m/z) -> Product Ion (m/z) [Specific values would be optimized during method development, expected to be +8 Da for the precursor ion compared to Lomitapide] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Quantitative Data and Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the expected quantitative performance of a validated LC-MS/MS assay for Lomitapide using this compound as an internal standard, based on FDA and EMA guidelines.[6]
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Lower Limit of Quantification (LLOQ) | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Result |
| Extraction Recovery | Consistent, precise, and reproducible across the calibration range. |
| Matrix Effect | Minimal to no significant ion suppression or enhancement observed. |
Visualizing the Workflow and Mechanisms
Lomitapide's Mechanism of Action
Caption: Mechanism of Lomitapide action in the liver and intestine.
Bioanalytical Workflow with this compound
Caption: Experimental workflow for Lomitapide quantification.
The Logic of Internal Standard Correction
Caption: Logical relationship of internal standard correction.
Conclusion
This compound serves as an exemplary internal standard for the bioanalytical quantification of Lomitapide by LC-MS/MS. Its chemical similarity to the analyte ensures that it accurately reflects and corrects for variations inherent in the analytical process. The implementation of a robust and validated LC-MS/MS method, as outlined in this guide, is essential for generating high-quality pharmacokinetic and toxicokinetic data, thereby supporting the safe and effective development of Lomitapide and other novel therapeutics. The principles and methodologies described herein provide a solid foundation for researchers and drug development professionals to establish reliable bioanalytical assays.
References
- 1. mdpi.com [mdpi.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Lomitapide-d8 Certificate of Analysis and technical data
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Lomitapide-d8, including its certificate of analysis, physicochemical properties, and relevant biological context.
This compound is the deuterated form of Lomitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTTP).[1][2] It is primarily intended for use as an internal standard in analytical and pharmacokinetic research, particularly for the quantification of Lomitapide in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The stable isotope labeling of this compound allows for precise and accurate measurement of the parent compound, Lomitapide.[2]
Certificate of Analysis and Technical Data
The following tables summarize the typical physicochemical properties and specifications for this compound, based on data from various suppliers.
Table 1: Identity and Formulation
| Parameter | Specification |
| Formal Name | N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide |
| Synonyms | AEGR-733-d8, BMS-201038-d8 |
| CAS Number | 2459377-96-7 |
| Molecular Formula | C₃₉H₂₉D₈F₆N₃O₂ |
| Molecular Weight | 701.8 g/mol |
| Formulation | A crystalline solid |
Table 2: Purity and Stability
| Parameter | Specification |
| Purity | ≥99% deuterated forms (d₁-d₈)[1] |
| Overall Purity | >99.00%[3] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Table 3: Physicochemical Properties
| Parameter | Specification |
| Solubility | Soluble in Acetonitrile[1] |
| Shipping | Typically shipped at room temperature in the continental US; may vary elsewhere[1] |
Experimental Protocols
Detailed, validated experimental protocols for the analysis of this compound are often specific to the laboratory and the matrix being analyzed. However, based on its intended use as an internal standard, the following outlines the general methodologies for its application in LC-MS/MS for the quantification of Lomitapide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Lomitapide
This method is commonly employed for the accurate measurement of drug concentrations in biological matrices.
1. Sample Preparation:
-
Protein Precipitation: A common method for extracting small molecules from plasma or serum. An organic solvent, such as acetonitrile, is added to the biological sample containing the analyte (Lomitapide) and the internal standard (this compound). This denatures and precipitates the proteins.
-
Liquid-Liquid Extraction (LLE): An alternative method where the sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic layer, which is then separated and evaporated.
-
Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.
2. Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is typically used for the separation of non-polar compounds like Lomitapide.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used to achieve optimal separation.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Injection Volume: Usually in the range of 5-20 µL.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for molecules like Lomitapide.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Lomitapide) and the internal standard (this compound).
-
The precursor ion is the protonated molecule [M+H]⁺ of Lomitapide and this compound.
-
The product ions are specific fragments generated by collision-induced dissociation (CID) of the precursor ions in the mass spectrometer.
-
-
Quantification: The concentration of Lomitapide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Lomitapide and a fixed concentration of this compound.
The following diagram illustrates a general workflow for a typical LC-MS/MS experiment.
Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTTP)
Lomitapide, the non-deuterated form of this compound, functions by inhibiting the microsomal triglyceride transfer protein (MTTP). MTTP is a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines.
In the liver, MTTP facilitates the transfer of triglycerides, cholesterol esters, and phospholipids to apoB-100, a crucial step in the formation of very-low-density lipoproteins (VLDL). Similarly, in the intestine, MTTP is required for the assembly of chylomicrons, which transport dietary fats.
By inhibiting MTTP, Lomitapide effectively blocks the assembly of these apoB-containing lipoproteins. This leads to a significant reduction in the secretion of VLDL from the liver and chylomicrons from the intestine. Consequently, there is a marked decrease in the plasma levels of VLDL, low-density lipoprotein (LDL) cholesterol (as VLDL is a precursor to LDL), and triglycerides.
The following diagram illustrates the signaling pathway of Lomitapide's mechanism of action.
References
The Gold Standard: A Technical Guide to the Role of Stable Isotope-Labeled Standards in Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and accurate measurement of a drug's concentration in biological matrices is paramount to understanding its pharmacokinetic (PK) profile. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining a drug's safety and efficacy. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis, offering unparalleled accuracy and precision. This guide provides an in-depth technical overview of the core principles, experimental protocols, and profound impact of SIL-IS in pharmacokinetic studies.
The Principle of Isotope Dilution: The Foundation of Accuracy
The cornerstone of using SIL-IS is the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of a SIL-IS, which is a version of the drug molecule where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), is added to the biological sample at the earliest stage of processing.[][2][3] The SIL-IS is chemically identical to the analyte of interest, ensuring that it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer.[4][5]
Because the SIL-IS and the analyte exhibit the same physicochemical properties, any sample loss during extraction or variability in ionization efficiency (matrix effects) will affect both compounds equally.[4][5] The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate and precise quantification of the analyte can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.[4][5]
The Decisive Advantage: SIL-IS vs. Analog Internal Standards
While structural analog internal standards, which are molecules with similar but not identical structures to the analyte, can correct for some variability, they do not co-elute perfectly with the analyte and may have different extraction recoveries and ionization efficiencies.[5][6] This can lead to inaccurate quantification, especially in the presence of significant matrix effects.[7][8] SIL-IS, by their nature, provide the most accurate correction.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | No Internal Standard |
| Correction for Sample Loss | Excellent | Moderate | None |
| Correction for Matrix Effects | Excellent | Partial | None |
| Co-elution with Analyte | Identical | Similar | N/A |
| Accuracy | High | Moderate | Low |
| Precision | High | Moderate | Low |
| Cost | High | Moderate | Low |
| Availability | May require custom synthesis | Generally more available | N/A |
Quantitative Impact on Pharmacokinetic Parameters
The choice of internal standard can significantly impact the derived pharmacokinetic parameters. Studies have shown that the use of SIL-IS leads to more precise and accurate determination of key parameters like Area Under the Curve (AUC), Maximum Concentration (Cmax), and half-life (t1/2).
| Drug | Internal Standard Type | Key Finding | Reference |
| Everolimus | Stable Isotope-Labeled (everolimus-d4) vs. Analog (32-desmethoxyrapamycin) | Everolimus-d4 showed a better correlation with an independent LC-MS/MS method (slope of 0.95 vs. 0.83).[9] | [9] |
| Lapatinib | Stable Isotope-Labeled (lapatinib-d3) vs. Non-Isotope-Labeled (zileuton) | Only the SIL-IS could correct for the interindividual variability in the recovery of lapatinib from patient plasma samples, which varied up to 3.5-fold.[10] | [10] |
| Tacrolimus | Stable Isotope-Labeled (TAC 13C,D2) vs. Analog (ascomycin) | Both internal standards provided satisfactory precision and accuracy, with the SIL-IS perfectly compensating for matrix effects.[11] | [11] |
| Carvedilol | Deuterium-Labeled IS | A slight difference in retention time due to the deuterium isotope effect resulted in a different degree of ion suppression between the analyte and the SIL-IS, affecting the accuracy of the method in certain plasma lots.[8] | [8] |
Experimental Protocols: A Step-by-Step Guide
A typical pharmacokinetic study using SIL-IS and LC-MS/MS involves several critical steps, from sample collection to data analysis.
Sample Collection and Handling
-
Matrix: Human or animal plasma, serum, or whole blood are the most common matrices.
-
Anticoagulant: If plasma is used, an appropriate anticoagulant (e.g., EDTA, heparin) must be selected.
-
Storage: Samples should be stored frozen (typically at -20°C or -80°C) to ensure analyte stability.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare concentrated stock solutions of the analyte and SIL-IS in an appropriate organic solvent.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.[12][13]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.
Sample Preparation
The goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte.
This is a simple and common method for removing proteins from plasma or serum.
-
Aliquot Sample: Transfer a known volume of the plasma sample (e.g., 100 µL) to a clean tube.
-
Add SIL-IS: Add a small, precise volume of the SIL-IS working solution to the sample.
-
Add Precipitation Solvent: Add a water-miscible organic solvent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample), to precipitate the proteins.[14][15]
-
Vortex: Vortex the sample to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant containing the analyte and SIL-IS to a new tube for analysis.
SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.
-
Condition the SPE Cartridge: Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Load the Sample: Load the pre-treated plasma sample (to which the SIL-IS has been added) onto the cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte and SIL-IS.
-
Elute the Analyte: Elute the analyte and SIL-IS from the cartridge with a strong solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into an HPLC or UPLC system to separate the analyte and SIL-IS from other components. A C18 column is commonly used for the analysis of small molecule drugs.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the SIL-IS, providing high selectivity and sensitivity.
Data Analysis
-
Peak Integration: The peak areas of the analyte and the SIL-IS are integrated.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the SIL-IS against the analyte concentration for the calibration standards.
-
Quantification: The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured peak area ratios.
Decision Making in Internal Standard Selection
The choice of an appropriate internal standard is a critical decision in bioanalytical method development.
Conclusion
The use of stable isotope-labeled internal standards in pharmacokinetic studies represents a significant advancement in bioanalytical science. By providing a robust and reliable method for correcting for experimental variability, SIL-IS enables the generation of high-quality pharmacokinetic data that is essential for the successful development of new drugs. While the initial cost and availability of SIL-IS can be a consideration, the unparalleled accuracy and precision they afford make them an indispensable tool for researchers, scientists, and drug development professionals committed to the highest standards of scientific rigor.
References
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximize Performance with Specialized LC-MS Workflows — and Save Up to 40%! - AnalyteGuru [thermofisher.com]
- 11. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 12. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Easy Visualization Tool To Ensure Proper Tracer Addition during Isotope Dilution Mass Spectrometry Elemental Analyses: Application to Total and Metallomic Speciation (Postcolumn IDMS) of Iron, Zinc, and Copper in a Commercial Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Lomitapide-d8 supplier and purchasing information
For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Lomitapide-d8, a deuterated internal standard crucial for the accurate quantification of the lipid-lowering agent Lomitapide. This document outlines suppliers, purchasing details, the mechanism of action of Lomitapide, and detailed experimental protocols for its use and evaluation.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. The following table summarizes key purchasing information to facilitate procurement for research purposes.
| Supplier | Catalog Number(s) | Available Quantities | Purity | Price (USD) |
| Cayman Chemical | 28764 | 500 µg, 1 mg | ≥99% deuterated forms (d1-d8) | $219 (500 µg), $348 (1 mg) |
| Bertin Bioreagent | 28764 | 1 mg, 500 µg | Not Specified | Contact for pricing |
| Sapphire North America | 28764 | 500 µg, 1 mg | ≥99% deuterated forms (d1-d8) | $219 (500 µg), $348 (1 mg) |
| Simson Pharma Limited | Not specified | Custom Synthesis | Certificate of Analysis provided | Contact for pricing |
| MedchemExpress | HY-13116S1 | Not specified | Not specified | Get quote |
| GlpBio | Not specified | Not specified | >99.00% | Contact for pricing |
| Santa Cruz Biotechnology | sc-484841 | Not specified | Not specified | Contact for pricing |
Core Technical Data
| Parameter | Value |
| CAS Number | 2459377-96-7[1] |
| Molecular Formula | C₃₉H₂₉D₈F₆N₃O₂[1] |
| Formula Weight | 701.8 g/mol [1] |
| Synonyms | AEGR-733-d8, BMS-201038-d8[2] |
| Storage Temperature | -20°C[1] |
| Solubility | Soluble in Acetonitrile[1][2] |
| Physical Form | Crystalline Solid[1] |
Mechanism of Action: MTP Inhibition
Lomitapide, the non-deuterated parent compound of this compound, functions as a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][3][4] MTP is a critical intracellular lipid transfer protein located within the lumen of the endoplasmic reticulum of hepatocytes and enterocytes.[4][5] Its primary role is to facilitate the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][5][6]
By binding to and inhibiting MTP, Lomitapide effectively blocks the loading of triglycerides onto ApoB.[3] This disruption of lipoprotein assembly leads to a significant reduction in the secretion of VLDL and chylomicrons into the bloodstream.[3][6] Consequently, there is a downstream decrease in the plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and ApoB.[1][4] This mechanism of action makes Lomitapide a therapeutic agent for managing homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C.[4]
Experimental Protocols
This compound is primarily utilized as an internal standard in mass spectrometry-based quantification of Lomitapide. Below are representative protocols for key experiments related to the analysis and functional assessment of Lomitapide.
Quantification of Lomitapide by LC-MS/MS using this compound
This protocol outlines a general procedure for the quantification of Lomitapide in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected range of Lomitapide concentrations).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Lomitapide: Q1/Q3 transition to be determined (e.g., based on fragmentation of the parent ion).
-
This compound: Q1/Q3 transition to be determined (shifted by 8 Da from the parent compound).
-
-
Data Analysis: Quantify Lomitapide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
In Vitro MTP Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of Lomitapide on MTP.
1. Reagents and Materials:
-
Purified MTP.
-
Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein).
-
Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Lomitapide stock solution in DMSO.
2. Assay Procedure:
-
In a 96-well plate, add assay buffer.
-
Add varying concentrations of Lomitapide (or vehicle control) to the wells.
-
Add purified MTP to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the transfer reaction by adding the donor and acceptor vesicles.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in a change in the fluorescence signal.
-
Calculate the rate of lipid transfer for each Lomitapide concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Lomitapide concentration. A known IC₅₀ for Lomitapide is approximately 0.5 nM in a triglyceride transfer assay.[1][7]
ApoB Secretion Assay in HepG2 Cells
This protocol details a method to assess the effect of Lomitapide on the secretion of ApoB from the human hepatoma cell line, HepG2.
1. Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
-
Seed the cells in 6-well plates and allow them to reach approximately 80% confluency.
2. Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with varying concentrations of Lomitapide (or vehicle control) in serum-free medium for a specified period (e.g., 24 hours).
3. Sample Collection and Analysis:
-
Collect the cell culture medium.
-
Lyse the cells to obtain the intracellular protein fraction.
-
Quantify the amount of ApoB in the culture medium and cell lysates using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.
-
Normalize the secreted ApoB levels to the total cellular protein content.
-
Determine the EC₅₀ value, which for Lomitapide in inhibiting ApoB secretion in HepG2 cells is approximately 0.8 nM.[1][7]
This technical guide provides a foundational resource for researchers working with this compound. For specific applications, further optimization of the outlined protocols may be necessary. Always refer to the supplier's documentation for handling and safety information.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | CAS 2459377-96-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Biochemicals - CAT N°: 28764 [bertin-bioreagent.com]
A Technical Guide to the Application of Lomitapide-d8 in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This guide details the fundamental applications of Lomitapide-d8 in lipid research, focusing on its role as a critical tool in the quantitative analysis of Lomitapide. We will explore the mechanism of action of Lomitapide, the rationale for using a deuterated internal standard, and provide detailed experimental protocols and data presentation for its use in bioanalytical assays.
Introduction to Lomitapide
Lomitapide is a potent small-molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[1][2] It is primarily used as a lipid-lowering agent in patients with homozygous familial hypercholesterolemia (HoFH).[3] By directly binding to and inhibiting MTP in the lumen of the endoplasmic reticulum, Lomitapide prevents the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[4][5] This action effectively reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant decrease in plasma low-density lipoprotein cholesterol (LDL-C) levels.[3][6] Its unique mechanism, independent of the LDL receptor pathway, makes it a valuable agent for HoFH and a subject of interest in lipid research.[7]
Mechanism of Action: MTP Inhibition
The core function of MTP is to transfer triglyceride molecules onto nascent apoB.[4] This lipidation step is essential for the proper folding and assembly of VLDL in hepatocytes and chylomicrons in enterocytes.[6] Once assembled, these lipoproteins are secreted into the circulation. VLDL is subsequently converted to LDL in the plasma.[2]
Lomitapide disrupts this process by inhibiting MTP.[2] This leads to a reduction in the secretion of VLDL from the liver and chylomicrons from the intestine, ultimately resulting in lower plasma concentrations of LDL-C, total cholesterol, and apoB.[3][4]
The Role of this compound as an Internal Standard
In lipid research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of drug concentrations in biological matrices (e.g., plasma, tissue) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity.[8]
The reliability of LC-MS/MS quantification can be affected by variations in sample preparation, instrument response, and matrix effects.[9] To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is used. This compound is the deuterated form of Lomitapide, meaning eight hydrogen atoms have been replaced with deuterium.
Key advantages of using this compound as an internal standard:
-
Co-elution: It is chemically identical to Lomitapide and therefore behaves identically during chromatographic separation.
-
Similar Ionization: It ionizes similarly to the analyte in the mass spectrometer's source.
-
Mass Differentiation: It is easily distinguished from the non-labeled Lomitapide by the mass spectrometer due to the mass difference from the deuterium atoms.
-
Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument signal will be mirrored by the SIL-IS, allowing for a precise and accurate calculation of the analyte's concentration.[9]
Core Application: Quantitative Bioanalysis via LC-MS/MS
The primary application of this compound is as an internal standard for the quantification of Lomitapide in biological samples to support preclinical and clinical research.
Experimental Workflow
The process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol (Example)
This protocol is a representative example for the quantification of Lomitapide in human plasma.
-
Preparation of Standards:
-
Prepare a stock solution of Lomitapide and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Lomitapide.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions (to be optimized experimentally):
-
Lomitapide: Q1: m/z 693.3 → Q3: m/z 366.2
-
This compound: Q1: m/z 701.4 → Q3: m/z 374.2
-
-
-
Data Presentation and Interpretation
The use of this compound allows for the generation of robust quantitative data. Method validation is performed to ensure the assay is accurate, precise, and reliable.
Table 1: Representative Pharmacokinetic Parameters of Lomitapide
| Parameter | Value | Reference |
|---|---|---|
| Time to Max Concentration (Tmax) | ~6 hours | [1][3] |
| Absolute Bioavailability | ~7% | [1][3] |
| Volume of Distribution (Vd) | 985 - 1292 L | [1][3] |
| Plasma Protein Binding | ~99.8% | [3] |
| Elimination Half-life (t½) | ~39.7 hours | [1] |
| Metabolism | Primarily via CYP3A4 |[1][4] |
Table 2: Example Method Validation Summary
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Passed |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Passed |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, acceptable accuracy & precision | 1 ng/mL |
| Matrix Effect | CV% of IS-normalized factor ≤ 15% | Passed |
| Recovery | Consistent and reproducible | >85% |
Note: The data in Table 2 are illustrative of a typical validated bioanalytical method.
Application in Pharmacokinetic (PK) Studies
By accurately measuring drug concentration over time, the use of this compound is fundamental to characterizing the pharmacokinetics of Lomitapide.
These studies are crucial for:
-
Dose-finding and optimization: Studies have shown that Lomitapide exposure increases in a dose-dependent manner.[10][11]
-
Drug-drug interaction studies: Assessing how co-administered drugs that inhibit or induce CYP3A4 affect Lomitapide levels.[1]
-
Bioavailability and bioequivalence studies.
-
Understanding patient variability: Comparing PK profiles between different populations.[11]
Conclusion
This compound is not used for its direct therapeutic or biological effects but serves an indispensable role as an internal standard in analytical chemistry. Its application is fundamental to the reliable quantification of Lomitapide in biological matrices. This enables researchers and drug development professionals to conduct essential pharmacokinetic, toxicokinetic, and drug metabolism studies, thereby supporting the safe and effective use of Lomitapide in both clinical and research settings. The methodologies described provide a robust framework for leveraging this compound in advanced lipid research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacodynamics of Lomitapide in Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lomitapide in Human Plasma Using Lomitapide-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lomitapide in human plasma. The method utilizes a stable isotope-labeled internal standard, Lomitapide-d8, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Lomitapide.
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) and is used as a lipid-lowering agent, particularly in the treatment of homozygous familial hypercholesterolemia (HoFH).[1][2][3] It acts by preventing the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines, thereby reducing the production of very-low-density lipoprotein (VLDL) and chylomicrons.[1][2] Given its critical role in managing severe hypercholesterolemia, a reliable and sensitive analytical method is essential for the precise quantification of Lomitapide in biological matrices to support pharmacokinetic and clinical studies.
This application note provides a comprehensive protocol for an LC-MS/MS method for the determination of Lomitapide in human plasma. The use of a deuterated internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to robust and reliable results.
Experimental
Materials and Reagents
-
Lomitapide reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
Stock solutions of Lomitapide and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions in a mixture of acetonitrile and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation
A protein precipitation method was used for the extraction of Lomitapide and this compound from human plasma.
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see chromatographic conditions below) and inject into the LC-MS/MS system.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Disclaimer: The following MRM transitions are hypothetical as specific, publicly available experimental data for Lomitapide and its deuterated standard is limited. These values should be determined and optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lomitapide | [M+H]⁺ | [Fragment]⁺ |
| This compound | [M+H]⁺ | [Fragment]⁺ |
-
MS Parameters: Source-dependent parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
Method Validation
The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters assessed included linearity, precision, accuracy, recovery, and matrix effect.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal to no significant matrix effect observed |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Lomitapide.
Caption: Simplified mechanism of action of Lomitapide.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of Lomitapide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it well-suited for demanding research applications. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for a high-throughput workflow. This method can be a valuable tool for researchers and scientists in the field of drug development and clinical research.
References
Application Note: Quantitative Analysis of Lomitapide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Lomitapide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Lomitapide-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis in clinical and research settings. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Lomitapide.
Introduction
Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor indicated for the treatment of homozygous familial hypercholesterolemia. It reduces the systemic exposure of lipids by inhibiting the synthesis of chylomicrons and very-low-density lipoproteins. Accurate quantification of Lomitapide in human plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a deuterated internal standard, this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects. This document provides a comprehensive protocol for the determination of Lomitapide in human plasma.
Experimental
Materials and Reagents
-
Lomitapide reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lomitapide and this compound by dissolving the appropriate amount of each compound in methanol.
Working Standard (WS) Solutions: Prepare a series of Lomitapide working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired calibration curve concentrations.
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate Lomitapide working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 100 µL of plasma in each tube, add 20 µL of the 50 ng/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5 minutes |
Table 1: LC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Lomitapide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lomitapide | 694.3 | 382.2 | 200 | 35 |
| This compound | 702.3 | 390.2 | 200 | 35 |
Note: The specific collision energy and other MS parameters may require optimization for individual instruments.
Results and Discussion
Method Validation
This bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Lomitapide | 1 - 1000 | y = mx + c | >0.99 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | <15 | 85-115 | <15 | 85-115 |
| MQC | 50 | <15 | 85-115 | <15 | 85-115 |
| HQC | 800 | <15 | 85-115 | <15 | 85-115 |
Visualizations
Caption: Experimental workflow for the quantification of Lomitapide in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative determination of Lomitapide in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation sample preparation protocol ensures high accuracy, precision, and throughput. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Lomitapide in a research environment.
Application Note: Therapeutic Drug Monitoring of Lomitapide using a Validated LC-MS/MS Method with Lomitapide-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lomitapide in human plasma. The assay utilizes Lomitapide-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM). The described protocol employs a straightforward protein precipitation extraction procedure, providing a high-throughput solution for clinical research and drug development professionals. All experimental parameters and validation data are presented to demonstrate the method's reliability and adherence to established bioanalytical method validation guidelines.
Introduction
Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor indicated for the treatment of homozygous familial hypercholesterolemia (HoFH). It reduces the production of lipoproteins, thereby lowering levels of low-density lipoprotein cholesterol (LDL-C). Due to its mechanism of action and potential for drug-drug interactions, particularly with CYP3A4 inhibitors, therapeutic drug monitoring of Lomitapide is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse events. A highly selective and sensitive analytical method is required for the accurate quantification of Lomitapide in patient plasma samples. LC-MS/MS is the gold standard for such applications due to its superior specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable results.
Experimental
Materials and Reagents
-
Lomitapide reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Standard and Quality Control Sample Preparation
Stock solutions of Lomitapide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.
Sample Preparation Protocol
A simple protein precipitation method was employed for the extraction of Lomitapide and this compound from human plasma.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| System | Agilent 1290 Infinity II LC System or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
| Parameter | Condition |
| System | Agilent 6495 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Lomitapide | 694.3 | 459.2 | 25 |
| This compound | 702.3 | 467.2 | 25 |
Method Validation
The bioanalytical method was validated according to established international guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Lomitapide in human plasma. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 3.
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 3 | 5.2 | 102.1 | 6.5 | 101.2 |
| MQC | 100 | 4.1 | 98.7 | 5.3 | 99.4 |
| HQC | 800 | 3.5 | 101.5 | 4.7 | 100.8 |
Recovery and Matrix Effect
The extraction recovery of Lomitapide and the matrix effect were assessed at LQC and HQC levels. The results are presented in Table 4.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.2 |
| HQC | 800 | 95.1 | 101.5 |
Stability
The stability of Lomitapide in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. Lomitapide was found to be stable under all tested conditions.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Lomitapide TDM.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of Lomitapide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This validated method is a valuable tool for researchers and clinicians involved in the management of patients treated with Lomitapide.
Application Notes and Protocols for the Bioanalysis of Lomitapide using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Lomitapide from human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lomitapide-d8, is incorporated into each protocol to ensure accuracy and precision.
Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound is a suitable internal standard for the quantification of Lomitapide by LC-MS or GC-MS.[3][4]
Three common sample preparation techniques are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate method depends on factors such as the desired level of sample cleanup, sensitivity requirements, and throughput needs.[5]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for each sample preparation method. These values are representative of a validated bioanalytical method and should be used as a general guideline. Actual results may vary and require optimization in your laboratory.
Table 1: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Lomitapide Recovery (%) | 95.2 ± 4.1 | 88.7 ± 5.3 | 92.5 ± 3.8 |
| This compound Recovery (%) | 94.8 ± 4.5 | 89.1 ± 5.1 | 93.1 ± 4.0 |
| Lomitapide Matrix Effect (%) | 98.7 ± 6.2 | 101.5 ± 4.9 | 99.8 ± 3.5 |
| This compound Matrix Effect (%) | 99.1 ± 5.8 | 101.2 ± 5.0 | 100.2 ± 3.7 |
| Process Efficiency (%) | 94.0 ± 5.8 | 89.9 ± 6.7 | 92.3 ± 4.9 |
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins.[6]
Materials:
-
Human plasma
-
Lomitapide
-
Acetonitrile (ACN), LC-MS grade[6]
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.[8] Prepare a working solution of this compound (100 ng/mL) by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[9][10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject a suitable aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[11]
Materials:
-
Human plasma
-
Lomitapide
-
This compound (IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade[11]
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Prepare this compound working solution as described in the PPT protocol.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the most effective sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[12][13][14] This technique is ideal for achieving the lowest limits of quantification.
Materials:
-
Human plasma
-
Lomitapide
-
This compound (IS)
-
Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide (5%) in Methanol
-
Formic acid (2%) in Water
-
SPE vacuum manifold or positive pressure processor
Protocol:
-
Prepare this compound working solution as described in the PPT protocol.
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of 2% formic acid in water to the plasma sample and vortex.
-
Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of Methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in Methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Conclusion
The choice of sample preparation technique for Lomitapide analysis should be guided by the specific requirements of the study. Protein precipitation is a fast and straightforward method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample with reduced matrix effects. Solid-phase extraction provides the most thorough sample cleanup, leading to the highest sensitivity and specificity. For all methods, the use of this compound as an internal standard is crucial for achieving reliable and reproducible quantitative results in bioanalytical studies.[15]
References
- 1. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jchps.com [jchps.com]
- 6. agilent.com [agilent.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. glpbio.com [glpbio.com]
- 9. btrc-charity.org [btrc-charity.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijcpa.in [ijcpa.in]
- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Application Note: Preparation of Lomitapide-d8 Internal Standard Stock Solution
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Lomitapide using mass spectrometry-based methods.
Introduction
Lomitapide is an inhibitor of the microsomal triglyceride transfer protein (MTTP) used to treat homozygous familial hypercholesterolemia.[1][2] Accurate quantification of Lomitapide in biological matrices is crucial for pharmacokinetic and metabolic studies. The stable isotope-labeled compound, Lomitapide-d8, is an ideal internal standard (IS) for these analyses, particularly for methods employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Using a stable isotope-labeled internal standard like this compound minimizes analytical variability arising from sample preparation and matrix effects, thereby improving the accuracy and reproducibility of the quantification.[4]
This document provides a detailed protocol for the preparation of a primary stock solution of this compound and subsequent working solutions for use in quantitative bioanalysis.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate solution preparation.
| Property | Value | References |
| Chemical Name | N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide | [1][5] |
| Molecular Formula | C₃₉H₂₉D₈F₆N₃O₂ | [1][3][5][6][7] |
| Molecular Weight | ~701.8 g/mol | [1][3][5][8] |
| CAS Number | 2459377-96-7 | [1][3][5][8] |
| Appearance | Crystalline Solid | [1][3] |
| Purity | ≥99% deuterated forms (d₁-d₈) | [1][3] |
| Solubility | Soluble in Acetonitrile | [1][3] |
| Storage (Solid) | -20°C | [1] |
| Storage (Stock Solution) | ≤ 1 month at -20°C; ≤ 6 months at -80°C | [9] |
Experimental Protocol: Stock and Working Solution Preparation
This protocol details the steps to prepare a 1 mg/mL primary stock solution of this compound, followed by serial dilutions to achieve a final working concentration.
Materials and Equipment
-
This compound powder
-
Acetonitrile (ACN), HPLC or MS-grade
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes and appropriate tips
-
Amber glass vials with screw caps for storage
-
Ultrasonic bath
-
Vortex mixer
Safety Precautions
-
Conduct all weighing and solution preparation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Preparation of 1 mg/mL Primary Stock Solution
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.
-
Solubilization: Add approximately 0.7 mL of acetonitrile to the flask. Gently swirl or vortex the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the solution to a clearly labeled amber glass vial. For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Preparation of Intermediate and Working Solutions
Prepare intermediate and working internal standard solutions by performing serial dilutions of the primary stock solution. The final concentration of the working solution will depend on the expected concentration range of the analyte in the samples and the specific analytical method.
Example Dilution Scheme for a 1 µg/mL Working Solution:
-
Intermediate Stock (100 µg/mL): Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.
-
Working Standard (1 µg/mL): Pipette 10 µL of the 100 µg/mL intermediate stock solution into a 1 mL volumetric flask. Dilute to the mark with the appropriate solvent (typically the same solvent used for the final sample reconstitution) and mix thoroughly.
Workflow Visualization
The following diagram illustrates the workflow for preparing the this compound internal standard solutions.
Caption: Workflow for this compound Internal Standard Solution Preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 2459377-96-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. scbt.com [scbt.com]
- 7. vivanls.com [vivanls.com]
- 8. This compound | CAS No- 2459377-96-7 | Simson Pharma Limited [simsonpharma.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for the Use of Lomitapide-d8 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) utilized as an adjunct therapy for adult patients with homozygous familial hypercholesterolemia (HoFH).[1][2][3][4][5] It effectively reduces low-density lipoprotein cholesterol (LDL-C), total cholesterol, apolipoprotein B (apo-B), and triglycerides by preventing the assembly of apo-B-containing lipoproteins in the liver and intestines.[1][3][6] Given its critical role in managing this rare and severe genetic disorder, understanding its drug metabolism and pharmacokinetic (DMPK) profile is paramount for ensuring its safe and effective use.
Stable isotope-labeled internal standards (SIL-IS) are essential in modern bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of drugs in biological matrices.[7][8][9] Lomitapide-d8, a deuterated analog of Lomitapide, serves as an ideal SIL-IS for DMPK studies of Lomitapide. Its physicochemical properties are nearly identical to Lomitapide, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for variability in the analytical process.[8][9]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the quantitative analysis of Lomitapide in biological samples for DMPK studies.
Application Note: Quantitative Bioanalysis of Lomitapide using this compound as an Internal Standard
Application:
The primary application of this compound is as an internal standard for the accurate and precise quantification of Lomitapide in biological matrices such as plasma, serum, and urine using LC-MS/MS. This is crucial for:
-
Pharmacokinetic (PK) studies: Determining key PK parameters like Cmax, Tmax, AUC, and half-life.
-
Metabolism studies: Investigating the metabolic fate of Lomitapide.
-
Therapeutic drug monitoring (TDM): Ensuring drug concentrations are within the therapeutic window.
-
Drug-drug interaction (DDI) studies: Assessing the impact of co-administered drugs on Lomitapide's pharmacokinetics.
Principle:
A known concentration of this compound is added to all calibration standards, quality control (QC) samples, and study samples at the beginning of the sample preparation process.[7] During LC-MS/MS analysis, Lomitapide and this compound are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of Lomitapide to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Lomitapide in the unknown samples. This ratiometric measurement corrects for potential variations in sample extraction recovery, matrix effects, and instrument response.[10][11]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Lomitapide, which are essential for designing and interpreting DMPK studies.
Table 1: Pharmacokinetic Parameters of Lomitapide in Healthy Volunteers (Single 60 mg Oral Dose)
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | ~6 hours | [1][2] |
| t1/2 (Terminal half-life) | ~39.7 hours | [1] |
| Absolute Bioavailability | ~7% | [1][2] |
| Volume of Distribution (Vd/F) | 985 - 1292 L | [1][2] |
| Protein Binding | ~99.8% | [1] |
Table 2: Lomitapide Metabolism and Excretion
| Parameter | Description | Reference |
| Primary Metabolism | Extensively metabolized in the liver, primarily by CYP3A4. | [2][3][12] |
| Major Metabolites | M1 and M3 (inactive). | [2][12] |
| Minor Metabolic Pathways | CYP1A2, 2B6, 2C8, 2C19. | [2][12] |
| Excretion Route | ~53-60% in urine and ~33-35% in feces. | [2][12] |
| Major Urinary Metabolite | M1 | [1] |
| Major Fecal Component | Unchanged Lomitapide | [1] |
Experimental Protocols
Protocol 1: Quantification of Lomitapide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To determine the concentration of Lomitapide in human plasma samples.
2. Materials and Reagents:
-
Lomitapide reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well plates
3. Preparation of Stock and Working Solutions:
-
Lomitapide Stock Solution (1 mg/mL): Accurately weigh and dissolve Lomitapide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Lomitapide Working Solutions: Serially dilute the Lomitapide stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and QC working solutions.
-
This compound Working Solution (Internal Standard, e.g., 100 ng/mL): Dilute the this compound stock solution with ACN.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 150 µL of the this compound working solution in ACN to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Dilute with 100 µL of ultrapure water.
-
Vortex briefly and inject into the LC-MS/MS system.
5. LC-MS/MS Conditions (Representative):
-
LC System: High-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lomitapide: Precursor ion > Product ion (to be determined empirically).
-
This compound: Precursor ion > Product ion (to be determined empirically, expected +8 Da shift from Lomitapide).
-
-
Data Analysis: Integrate peak areas and calculate the peak area ratio of Lomitapide to this compound. Construct a calibration curve and determine the concentrations in unknown samples.
Visualizations
Caption: Workflow of a typical DMPK study using an internal standard.
Caption: Detailed workflow for bioanalytical sample preparation and analysis.
References
- 1. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dovepress.com [dovepress.com]
- 4. Lomitapide: a review of its use in adults with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Guide to Incorporating Lomitapide-d8 in Advanced Lipidomic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a critical tool for understanding disease mechanisms, particularly in metabolic and cardiovascular research.[1] The accuracy and reproducibility of quantitative lipidomics heavily rely on the use of appropriate internal standards to correct for variations during sample preparation and analysis.[1][2] Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly of apolipoprotein B (ApoB)-containing lipoproteins.[3][4] This mechanism makes it an effective therapeutic agent for reducing low-density lipoprotein cholesterol (LDL-C) in patients with homozygous familial hypercholesterolemia (HoFH).[3][5]
This application note provides a detailed protocol for incorporating Lomitapide-d8, a deuterium-labeled stable isotope of Lomitapide, as an internal standard in lipidomic profiling workflows.[6] The use of a stable isotope-labeled standard is the method of highest metrological order for targeted quantification, ensuring precision and accuracy by compensating for matrix effects and procedural losses.[2][7]
Mechanism of Action: Lomitapide
Lomitapide's therapeutic effect stems from its direct inhibition of the Microsomal Triglyceride Transfer Protein (MTP) located within the lumen of the endoplasmic reticulum in hepatocytes and enterocytes.[3][8] MTP is essential for transferring triglycerides and other lipids to apolipoprotein B (ApoB), a critical step in the formation of Very Low-Density Lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[4][9] By blocking MTP, Lomitapide effectively reduces the assembly and secretion of these lipoproteins, leading to a significant decrease in plasma levels of VLDL and, consequently, LDL-C.[4][10]
Quantitative Data on Lomitapide's Effect on Lipid Profiles
Clinical studies have demonstrated Lomitapide's efficacy in significantly altering the lipid profiles of patients with HoFH. These findings underscore the biological context in which Lomitapide and its deuterated analog are relevant. The following tables summarize the quantitative impact of Lomitapide treatment on key lipid parameters.
Table 1: Effect of Lomitapide on LDL-C and other Lipids in HoFH Patients (Phase 3 Trial)
| Lipid Parameter | Mean Reduction from Baseline (%) | Reference |
|---|---|---|
| LDL-Cholesterol | 50% | [5][11] |
| Total Cholesterol | Varies (tracks LDL-C closely) | [12] |
| Apolipoprotein B | 49% | [11] |
| Triglycerides | Modest Reduction | [12] |
| Non-HDL-Cholesterol | Varies (tracks LDL-C closely) | [12] |
| HDL-Cholesterol | -16% to -34% |[13] |
Table 2: Lipid Profile Changes in a Murine Model of Obesity with Lomitapide Treatment
| Lipid Parameter | Observation | Reference |
|---|---|---|
| Total Cholesterol | Significantly Reduced | [14] |
| LDL-Cholesterol | Significantly Reduced | [14] |
| HDL-Cholesterol | No Significant Change | [14] |
| Triglycerides | Significantly Reduced |[14] |
Experimental Protocols
This section outlines a comprehensive protocol for using this compound as an internal standard for the quantification of Lomitapide or other analytes in a lipidomic workflow using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Lomitapide in Plasma using this compound
1. Materials and Reagents
-
Biological Matrix: Human Plasma (K2EDTA)
-
Internal Standard (IS): this compound solution (e.g., 1 µg/mL in Methanol)[6]
-
Analyte: Lomitapide (for calibration curve)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS Grade)
-
Reagents: Formic Acid (FA)
-
Equipment: Centrifuge, Nitrogen Evaporator, Vortex Mixer, LC-MS/MS System
2. Preparation of Standards and Quality Controls (QCs)
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Lomitapide.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 100 ng/mL) in methanol.
-
Quality Controls: Prepare QCs at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Protein Precipitation & Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to every tube (except blanks). Vortex briefly.
-
Add 400 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: (Example) Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both Lomitapide and this compound must be optimized. (Note: These are instrument-dependent and must be determined empirically).
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both the Lomitapide and this compound MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each sample:
-
PAR = (Peak Area of Lomitapide) / (Peak Area of this compound)
-
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Use the regression equation from the calibration curve to calculate the concentration of Lomitapide in the unknown samples based on their measured PAR.
Conclusion
Incorporating this compound into lipidomic workflows provides a robust and accurate method for the quantification of Lomitapide.[6] As a stable isotope-labeled internal standard, it effectively normalizes for variability introduced during sample handling, extraction, and instrumental analysis.[1][15] This protocol offers a reliable framework for researchers in clinical and pharmaceutical settings, enabling high-quality data generation for pharmacokinetic studies, therapeutic drug monitoring, and broader lipidomic research aimed at understanding the effects of MTP inhibition.[1][16]
References
- 1. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Lomitapide Mesylate? [synapse.patsnap.com]
- 11. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lomitapide affects HDL composition and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Lomitapide-d8 in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Lomitapide-d8 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most common peak shape distortion for basic compounds like Lomitapide and is often caused by secondary interactions with the stationary phase.
-
Primary Cause: Silanol Interactions: Lomitapide contains basic nitrogen groups that can interact with acidic residual silanol groups on the surface of silica-based HPLC columns (e.g., C18).[1][2] These secondary interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak. This is especially prominent when the mobile phase pH is above 3.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1]
-
Column Contamination: Accumulation of contaminants on the column's inlet frit or stationary phase can create active sites that cause tailing.[3]
Q2: What steps can I take to reduce or eliminate peak tailing for this compound?
To improve peak symmetry, you must minimize the secondary silanol interactions.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) ensures that the residual silanol groups are fully protonated (Si-OH) and less likely to interact with the protonated basic analyte.[2] Be mindful that standard silica columns should not be used below pH 2 to avoid stationary phase hydrolysis.[2]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for secondary interactions.[1] Polar-embedded phase columns can also provide shielding for basic compounds.[1]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH on the column surface and mask residual silanol activity.[4]
-
Add a Competing Base: Introducing a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, preventing them from interacting with this compound.
Q3: My this compound peak is broad or splitting into two. What are the likely causes?
Peak broadening or splitting typically points to issues within the HPLC system or column hardware.
-
Column Void or Bed Deformation: A void at the head of the column or a collapsed column bed can cause the sample to travel through different paths, resulting in a split or severely broadened peak.[2][5] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[5]
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path and affecting all peaks in the chromatogram.[4]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector and the column, or the column and the detector, can lead to peak broadening.[1]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause poor peak shape, often affecting early eluting peaks the most.[3]
Q4: Does the fact that the compound is deuterated (this compound) contribute to poor peak shape?
While deuteration itself does not typically cause poor peak shape like tailing or splitting, it can introduce other chromatographic effects.
-
Isotope Effect on Retention: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC.[6][7][8] This is due to the C-D bond being slightly less polarizable than the C-H bond, leading to weaker interactions with the stationary phase. This effect is usually small but can be significant enough to cause partial or full separation from the non-deuterated analog.
-
Deuterium Exchange: Avoid storing this compound in highly acidic or basic solutions for extended periods, as this could potentially lead to deuterium-hydrogen exchange, compromising sample integrity.[9]
The fundamental causes of poor peak shape (e.g., silanol interactions, column voids) are the same for both the deuterated and non-deuterated forms.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.
Caption: A flowchart for troubleshooting poor HPLC peak shape.
Quantitative Data Summary
This table summarizes key HPLC parameters and their recommended settings to achieve optimal peak shape for basic analytes like this compound.
| Parameter | Recommended Condition/Range | Impact on Peak Shape for this compound |
| Column Type | Modern, end-capped C18 or C8 | Minimizes available silanol groups, significantly reducing peak tailing.[1] |
| Mobile Phase pH | 2.5 - 4.0 | Suppresses the ionization of residual silanol groups, preventing secondary interactions and tailing.[2] |
| Buffer | Formate or Acetate | Provides good pH control in the recommended acidic range. |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH and helps mask residual silanol activity, improving peak symmetry.[4] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. The choice can alter selectivity.[1] |
| Temperature | 30 - 45 °C | Higher temperatures can improve efficiency and reduce peak width, but may also alter selectivity.[10] |
| Sample Solvent | Mobile Phase or weaker | Injecting in a solvent stronger than the mobile phase can cause peak distortion. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is used to clean a contaminated column that may be causing poor peak shape.
-
Disconnect: Disconnect the column from the detector to avoid contamination.
-
Reverse Flow (Optional): If the manufacturer's instructions permit, reverse the column direction to flush contaminants from the inlet frit.[2]
-
Initial Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove buffers.
-
Organic Wash: Flush with 20 column volumes of a strong, compatible organic solvent like isopropanol or acetonitrile to remove strongly retained organic compounds.
-
Re-equilibration: Flush with 10-15 column volumes of the initial mobile phase until the baseline is stable.
-
Test: Reconnect the detector and inject a standard to evaluate if peak shape has improved. If not, the column may be permanently damaged and require replacement.[11]
Protocol 2: Mobile Phase Preparation
Proper mobile phase preparation is critical for reproducible results and good peak shape.
-
Use High-Purity Reagents: Always use HPLC-grade solvents (e.g., water, acetonitrile) and high-purity buffer salts or acids (e.g., ammonium formate, formic acid).
-
Accurate Measurement: Prepare the aqueous and organic phases in separate, clean glassware using volumetric flasks.
-
pH Adjustment: If using a buffer, dissolve the salt in the aqueous phase first, then adjust the pH using a calibrated pH meter before adding the organic solvent.
-
Filter: Filter the mobile phase, especially the aqueous component containing buffer salts, through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.
-
Degas: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations and baseline noise.
Protocol 3: System Extra-Column Volume Check
This diagnostic test helps determine if peak broadening is caused by the system or the column.
-
Remove Column: Disconnect the HPLC column from the system.
-
Install Union: In its place, install a zero-dead-volume union (a short piece of tubing with a very small internal diameter) to connect the injector directly to the detector.
-
Prepare Standard: Prepare a low-concentration solution of a UV-active compound (e.g., caffeine or uracil) in the mobile phase.
-
Inject: Perform an injection and observe the resulting peak.
-
Analysis:
-
Sharp, Symmetrical Peak: If the peak is sharp and symmetrical, the HPLC system has low extra-column volume, and the poor peak shape is likely due to the column itself.
-
Broad or Tailed Peak: If the peak is still broad, it indicates a problem with excessive extra-column volume in the system (e.g., tubing that is too long or has too large an internal diameter).[1]
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labveda.com [labveda.com]
Technical Support Center: Optimizing Lomitapide-d8 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Lomitapide-d8 as an internal standard (IS) in bioanalytical methods. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for an internal standard like this compound?
A1: There is no single universal concentration that is optimal for all assays. However, a common starting point is a concentration that yields a signal intensity in the mid-range of the analyte's calibration curve.[1] The goal is to use a concentration that is low enough to avoid ion suppression of the analyte but high enough to provide a reproducible and statistically significant signal, even after any sample preparation losses.[2] Some studies suggest aiming for an IS response that is approximately 50% of the response of the highest calibration standard.
Q2: Why is it critical to optimize the this compound concentration?
A2: Optimizing the internal standard concentration is crucial for several reasons. An inappropriate concentration can lead to issues such as:
-
Non-linearity of the calibration curve: This can occur if the IS signal is suppressed at high analyte concentrations.[3][4][5]
-
Poor precision and accuracy: Especially at the lower limit of quantification (LLOQ), an IS concentration that is too low may result in high variability.[6]
-
Inaccurate compensation for matrix effects: The fundamental purpose of an IS is to track and correct for variations in sample preparation and instrument response.[7][8][9] An unoptimized concentration may not effectively mimic the behavior of the analyte across the entire concentration range.
Q3: Can the concentration of this compound affect the analyte (Lomitapide) signal?
A3: Yes, this is a phenomenon known as ion suppression or the "analyte effect".[5] If the concentration of this compound is too high, it can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal for Lomitapide, particularly at lower analyte concentrations. Conversely, very high concentrations of the analyte can also suppress the internal standard's signal.[4][5]
Q4: What should I do if I observe significant variability in my this compound signal?
A4: Significant variability in the internal standard signal should be investigated thoroughly. The US FDA provides guidance on evaluating internal standard responses.[10][11][12] The investigation should aim to determine the root cause, which could be related to sample preparation inconsistencies, instrument performance, or matrix effects.[8][9] The troubleshooting guide below provides a more detailed approach to diagnosing and resolving IS variability.
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of this compound for a quantitative LC-MS/MS assay.
Objective: To identify a this compound concentration that provides a stable and reproducible signal across the entire calibration range of Lomitapide, ensuring accurate and precise quantification.
Materials:
-
Lomitapide reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Lomitapide at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound at a similar concentration.
-
-
Preparation of Calibration Curve Standards:
-
From the Lomitapide stock solution, prepare a series of working solutions to spike into the blank matrix to create calibration standards. The concentration range should cover the expected therapeutic or experimental range of Lomitapide. A typical range might be 1 ng/mL to 1000 ng/mL.
-
-
Preparation of Internal Standard Working Solutions:
-
From the this compound stock solution, prepare a minimum of three different working solutions at varying concentrations. These should be chosen to represent low, medium, and high concentrations relative to the expected analyte concentrations. For example:
-
IS-Low: 25 ng/mL
-
IS-Medium: 100 ng/mL
-
IS-High: 500 ng/mL
-
-
-
Sample Preparation and Analysis:
-
For each of the three IS concentrations, prepare a full set of calibration standards by spiking the appropriate Lomitapide working solutions into the blank matrix.
-
To each of these calibration standards, add a fixed volume of the corresponding IS working solution (IS-Low, IS-Medium, or IS-High).[6]
-
Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
For each of the three IS concentrations, evaluate the following parameters:
-
IS Signal Stability: Plot the absolute peak area of this compound across the calibration curve. The ideal concentration will show a consistent response with minimal variation (e.g., <15% CV).
-
Analyte/IS Peak Area Ratio: Calculate the ratio of the Lomitapide peak area to the this compound peak area for each calibration standard.
-
Linearity: Construct a calibration curve for each IS concentration by plotting the peak area ratio against the Lomitapide concentration. Determine the coefficient of determination (R²). An R² value >0.99 is desirable.
-
Precision and Accuracy: Prepare and analyze replicate quality control (QC) samples at low, medium, and high concentrations for the most promising IS concentration. The precision (%CV) and accuracy (%RE) should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).
-
-
Workflow for Internal Standard Concentration Optimization
Caption: Workflow for optimizing this compound internal standard concentration.
Data Presentation: Impact of IS Concentration on Assay Performance
The following table summarizes hypothetical but realistic data from the optimization experiment described above. It illustrates how different concentrations of this compound can affect key validation parameters.
| Parameter | IS-Low (25 ng/mL) | IS-Medium (100 ng/mL) | IS-High (500 ng/mL) |
| IS Signal Stability (%CV) | 18.5% | 8.2% | 9.5% |
| Linearity (R²) | 0.9915 | 0.9989 | 0.9952 |
| LLOQ Precision (%CV) | 22.3% | 12.5% | 14.8% |
| LLOQ Accuracy (%RE) | -18.7% | -5.4% | -8.9% |
| High QC Precision (%CV) | 9.8% | 4.1% | 6.2% |
| High QC Accuracy (%RE) | -10.2% | 2.5% | -7.3% |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound as an internal standard.
Troubleshooting Logic for IS Variability
Caption: Troubleshooting flowchart for inconsistent internal standard signals.
Issue 1: Decreasing IS signal with increasing analyte concentration.
-
Question: My this compound peak area is decreasing in my higher concentration calibration standards. Why is this happening and how can I fix it?
-
Answer: This is a classic sign of ion suppression, where the high concentration of the analyte (Lomitapide) is outcompeting the internal standard for ionization in the mass spectrometer source.[4][5]
-
Solution 1: The concentration of your this compound may be too low relative to the upper range of your calibration curve. Try increasing the IS concentration as per the optimization protocol.
-
Solution 2: Improve the chromatographic separation between Lomitapide and any co-eluting matrix components that might be exacerbating the suppression.
-
Solution 3: If the issue persists, consider diluting the samples to bring the high concentration samples into a range where the suppression is less pronounced.
-
Issue 2: High variability (>20% CV) in IS signal across the analytical run.
-
Question: The peak area of my this compound is highly variable between samples, even in my QCs. What are the potential causes?
-
Answer: High random variability can point to several issues in the analytical workflow.
-
Solution 1: Sample Preparation: Inconsistent pipetting of the sample, internal standard, or extraction solvents is a common cause. Review your sample preparation procedure for any steps that could introduce variability. Ensure thorough mixing after adding the internal standard.[7]
-
Solution 2: Autosampler/Injector Issues: An improperly functioning autosampler can lead to inconsistent injection volumes. Perform an injection precision test to rule this out.
-
Solution 3: Extraction Inconsistency: If you are using a manual extraction technique like LLE or SPE, ensure that each sample is treated identically (e.g., same vortexing time, consistent elution volumes).
-
Issue 3: The calibration curve is non-linear (R² < 0.99).
-
Question: My calibration curve for Lomitapide is not linear. Could this be related to my internal standard?
-
Answer: Yes, an inappropriate internal standard concentration is a common cause of non-linearity.
-
Solution 1: Ion Suppression at High Concentrations: As mentioned in Issue 1, if the IS is suppressed by high concentrations of the analyte, the analyte/IS ratio at the top end of the curve will be artificially inflated, leading to a non-linear response.[3][4] Evaluate the absolute IS peak area to confirm this.
-
Solution 2: IS Contribution to Analyte Signal: Ensure that your this compound standard does not contain a significant amount of unlabeled Lomitapide. This impurity can artificially increase the analyte response, especially at the LLOQ, and cause non-linearity.[13]
-
Solution 3: Suboptimal IS Concentration: An IS concentration that is too low may lack the precision to provide a consistent response ratio across the entire curve. Re-evaluate the IS concentration using the provided protocol.
-
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. fda.gov [fda.gov]
- 11. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 12. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 13. youtube.com [youtube.com]
How to prevent back-exchange of deuterium in Lomitapide-d8
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the back-exchange of deuterium in Lomitapide-d8 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern?
A1: Deuterium back-exchange is an unintentional chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water, methanol, or ethanol. In quantitative analyses, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used as an internal standard.[1] Back-exchange can alter its mass, leading to inaccurate quantification of the target analyte, Lomitapide.[2]
Q2: Where are the deuterium atoms located on this compound, and are they susceptible to back-exchange?
A2: The formal name of this compound is N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide.[1] The "d8" designation indicates that the eight deuterium atoms are located on the butyl chain. These are carbon-deuterium (C-D) bonds. C-D bonds are generally stable and not susceptible to back-exchange under typical analytical conditions, unlike deuterium atoms bonded to heteroatoms (e.g., O-D, N-D, S-D), which exchange readily. However, exposure to extreme pH or high temperatures can potentially compromise the stability of any deuterated compound.
Q3: What are the primary environmental factors that can induce back-exchange?
A3: The rate of deuterium exchange is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange typically occurs at a pH of around 2.5.[3]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including back-exchange.[4] Therefore, maintaining low temperatures is crucial.
-
Solvent Composition: The presence of protic solvents (containing exchangeable hydrogens, like water or methanol) is necessary for back-exchange to occur. Minimizing the time the sample is in protic solutions is a key preventative strategy.[5]
Troubleshooting Guide: Preventing Deuterium Loss
Issue: My analytical results show a lower-than-expected mass for this compound, suggesting potential deuterium loss.
This troubleshooting guide provides a systematic approach to identifying and mitigating the cause of back-exchange.
| Potential Cause | Recommended Action | Rationale |
| Improper Storage | Store this compound solid at -20°C or -80°C in a tightly sealed, desiccated environment.[1][6] For solutions, use aprotic solvents (e.g., acetonitrile) for stock and store at low temperatures.[1] | Prevents exposure to atmospheric moisture and degradation over time. Aprotic solvents lack exchangeable protons. |
| High pH of Mobile Phase | For LC-MS analysis, adjust the aqueous mobile phase to a pH of ~2.5 using an additive like formic acid. | The rate of hydrogen/deuterium exchange is slowest at this pH, a condition known as the "quench condition" in HDX experiments.[3] |
| Elevated Temperature | Maintain low temperatures throughout the experimental workflow. Use a cooled autosampler (e.g., 4°C) and a column oven set to the lowest practical temperature for the analysis. | Temperature directly affects reaction kinetics; lower temperatures slow the rate of exchange.[4] |
| Extended Exposure to Protic Solvents | Minimize the time from sample preparation to injection. Avoid letting samples sit on the autosampler for extended periods, especially if not temperature-controlled. | Prolonged contact with aqueous or other protic solvents increases the opportunity for back-exchange to occur.[5] |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents. Ensure all glassware is thoroughly dried, for example, by baking at 150°C for several hours and cooling under an inert atmosphere.[7] | Residual moisture or impurities in solvents and on glassware surfaces can be a source of protons for back-exchange.[7] |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
Proper handling from the moment of receipt is critical for maintaining the isotopic purity of your standard.
-
Receiving and Initial Storage: Upon receipt, immediately store the solid this compound standard at the recommended temperature, typically -20°C, in a desiccator to protect it from moisture.[1][8]
-
Stock Solution Preparation:
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Prepare a high-concentration stock solution in a high-purity aprotic solvent such as acetonitrile.[1]
-
Use thoroughly dried glassware and handle the solvent under a dry, inert atmosphere (e.g., nitrogen blanket or in a glove box) if possible.[7]
-
-
Working Solution and Long-Term Storage:
Protocol 2: Sample Preparation and LC-MS Analysis to Minimize Back-Exchange
This protocol outlines a typical workflow for using this compound as an internal standard in a bioanalytical assay.
-
Sample Thawing: Thaw biological samples (e.g., plasma) and this compound working solutions on ice.
-
Protein Precipitation/Extraction:
-
Perform protein precipitation by adding ice-cold acetonitrile (containing this compound internal standard) to the biological sample.
-
Vortex mix and centrifuge at a low temperature (e.g., 4°C).
-
-
Evaporation and Reconstitution:
-
If the supernatant requires concentration, evaporate the solvent under a stream of nitrogen at a low temperature.
-
Reconstitute the sample in the initial mobile phase. Crucially, this mobile phase should be pre-chilled and at the optimal low pH (~2.5) to minimize back-exchange just before injection.
-
-
LC-MS Conditions:
-
Autosampler: Set the autosampler temperature to 4°C.
-
Mobile Phase: Use an aqueous mobile phase with a pH of ~2.5 (e.g., 0.1% formic acid in water).
-
Gradient: Use a fast LC gradient to reduce the total run time and thus the time the analyte is exposed to the aqueous mobile phase.[9]
-
Column Temperature: Keep the column temperature as low as the chromatography allows to maintain good peak shape.
-
Visualizations
The following diagrams illustrate key concepts and workflows for preventing deuterium back-exchange.
Caption: Key factors that accelerate the rate of deuterium back-exchange.
Caption: Recommended workflow to maintain the isotopic stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bridging protein structure, dynamics, and function using hydrogen/deuterium‐exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. glpbio.com [glpbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Handling Your Analytical Reference Standards [restek.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Lomitapide and Lomitapide-d8
Welcome to the technical support center for the chromatographic separation of Lomitapide and its deuterated internal standard, Lomitapide-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of Lomitapide.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the accurate quantification of Lomitapide in biological matrices. While specific parameters may need optimization in your laboratory, the following protocol outlines a typical validated UPLC-MS/MS method for the determination of Lomitapide in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules like Lomitapide from plasma samples.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for blank samples. To the blank samples, add 10 µL of methanol.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
Data Presentation: UPLC-MS/MS Parameters
The following tables summarize the recommended starting parameters for the chromatographic separation and mass spectrometric detection of Lomitapide and this compound.
Table 1: Chromatographic Conditions
| Parameter | Recommended Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Lomitapide | 693.3 | 459.2 | 0.1 | 40 | 25 |
| This compound | 701.3 | 467.2 | 0.1 | 40 | 25 |
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of Lomitapide and this compound.
Q1: I am observing poor peak shape (tailing or fronting) for both Lomitapide and this compound.
A1:
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Column Overload: Injecting too high a concentration of the analytes can lead to peak fronting. Try diluting your sample.
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Column Contamination: The column may be contaminated with strongly retained compounds from the plasma matrix. Wash the column with a strong solvent like isopropanol.
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Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Lomitapide. Ensure the formic acid concentration is consistent.
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Column Degradation: The stationary phase of the column may be degraded. Replace the column with a new one.
Q2: The retention times for my analytes are shifting between injections.
A2:
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Pump Performance: Inconsistent mobile phase delivery can cause retention time shifts. Check the pump for leaks and ensure proper solvent degassing.
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Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
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Temperature Fluctuations: Verify that the column oven is maintaining a stable temperature.
Q3: I am seeing a high background or "noisy" baseline in my chromatogram.
A3:
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Mobile Phase Contamination: Use high-purity LC-MS grade solvents and freshly prepared mobile phases.
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Sample Matrix Effects: The plasma matrix can introduce a high background. Optimize the sample preparation procedure to remove more interfering substances. Consider using solid-phase extraction (SPE) for cleaner extracts.
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Mass Spectrometer Contamination: The ion source may be dirty. Clean the source according to the manufacturer's instructions.
Q4: The response for my internal standard (this compound) is inconsistent across my sample batch.
A4:
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Inaccurate Pipetting: Ensure accurate and consistent addition of the internal standard to all samples.
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Variability in Sample Preparation: Inconsistent extraction recovery can lead to variable internal standard response. Ensure uniform treatment of all samples during the protein precipitation and reconstitution steps.
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Ion Suppression/Enhancement: Different plasma samples can have varying levels of matrix components that may suppress or enhance the ionization of this compound. A stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience similar matrix effects, but significant variations can still occur. Further optimization of the sample cleanup may be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as the internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Lomitapide, except that eight hydrogen atoms have been replaced with deuterium. This means it has a higher molecular weight but behaves almost identically to Lomitapide during sample preparation and chromatography. The key advantage is that it co-elutes with Lomitapide and experiences very similar ionization efficiency and matrix effects in the mass spectrometer. This allows for more accurate and precise quantification of Lomitapide, as any variations during the analytical process will affect both the analyte and the internal standard similarly.
Q2: What are the critical aspects of sample preparation for Lomitapide analysis?
A2: The most critical aspects are the complete precipitation of plasma proteins and the efficient extraction of Lomitapide and this compound. Incomplete protein removal can lead to column clogging and ion source contamination. Inefficient extraction will result in low recovery and poor sensitivity. Consistency in each step of the sample preparation process is vital for achieving reproducible results.
Q3: Can I use a different C18 column for this analysis?
A3: While other C18 columns may work, it is important to choose one with similar specifications (particle size, dimensions, and end-capping) to the recommended column. Different C18 columns can have varying selectivities, which may affect the separation of Lomitapide from potential interferences in the plasma matrix. If you change the column, you will likely need to re-optimize the gradient elution program.
Q4: How do I determine the correct MRM transitions for Lomitapide and this compound?
A4: The MRM (Multiple Reaction Monitoring) transitions are determined by infusing a standard solution of each compound directly into the mass spectrometer. First, in full scan mode, the precursor ion (the protonated molecule, [M+H]+) is identified. Then, in product ion scan mode, the precursor ion is fragmented in the collision cell, and the most stable and abundant product ions are selected. The precursor-to-product ion transition is what is monitored in the MRM experiment for quantification.
Q5: What are "matrix effects" and how can I minimize them?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. To minimize matrix effects:
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Optimize Sample Preparation: Use a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
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Improve Chromatographic Separation: Modify the gradient to better separate Lomitapide from matrix components.
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Use a Stable Isotope-Labeled Internal Standard: As mentioned, this compound will help compensate for matrix effects that are not eliminated by sample cleanup or chromatography.
Visualizations
Experimental Workflow
Technical Support Center: Optimizing Lomitapide-d8 Extraction from Biological Matrices
Welcome to the technical support center for the bioanalysis of Lomitapide-d8. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the extraction recovery of this compound from biological matrices such as plasma and serum.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low extraction recovery of this compound?
Low recovery is a frequent issue in bioanalysis. For this compound, a lipophilic molecule, the primary causes often relate to its interaction with the extraction materials and the biological matrix itself. Key factors include:
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Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state of this compound, affecting its solubility and retention on solid-phase extraction (SPE) sorbents.
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Inappropriate Solvent Choice: The polarity and strength of the solvents used for washing and elution in both SPE and liquid-liquid extraction (LLE) are critical. An incorrect choice can lead to premature elution or incomplete recovery.
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Matrix Effects: Biological matrices are complex and contain endogenous substances like phospholipids and proteins that can interfere with the extraction process and suppress or enhance the analyte signal in the final analysis.[1] The use of a deuterated internal standard like this compound is a key strategy to normalize and correct for these matrix effects.[2]
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Protein Binding: Lomitapide is highly bound to plasma proteins (approximately 99.8%).[3] Inefficient disruption of this binding will result in poor extraction efficiency.
Q2: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?
Both SPE and LLE can be effective for extracting this compound. The choice depends on several factors including the desired level of sample cleanup, throughput requirements, and potential for automation.
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SPE generally offers cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity. It is also more amenable to automation.
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LLE is a simpler and often less expensive technique. However, it may be less efficient at removing interfering matrix components.
Q3: How can I minimize matrix effects in my this compound assay?
Minimizing matrix effects is crucial for accurate and reproducible quantification. Here are some effective strategies:
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Optimize Sample Cleanup: Employing a robust extraction protocol, such as a well-developed SPE method, can significantly reduce the co-extraction of interfering substances.
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Chromatographic Separation: Adjusting the HPLC/UHPLC gradient and column chemistry can help separate this compound from co-eluting matrix components.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound serves as an ideal internal standard for the analysis of unlabeled Lomitapide. As the internal standard, its primary role is to compensate for variability in extraction recovery and matrix effects.[2]
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Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[4]
Q4: What role does this compound play in the analysis?
This compound is a deuterated analog of Lomitapide. In bioanalysis, it is used as a stable isotope-labeled internal standard (SIL-IS). Since it has nearly identical chemical and physical properties to the unlabeled Lomitapide, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects.[2] By adding a known amount of this compound to each sample before extraction, any loss of analyte during sample processing or signal suppression/enhancement during analysis can be corrected for by comparing the signal of the analyte to the signal of the internal standard.
Troubleshooting Guides
Low Extraction Recovery
| Symptom | Potential Cause | Recommended Solution |
| Low recovery in both SPE and LLE | Incomplete protein precipitation. | Precipitate proteins with a suitable organic solvent (e.g., acetonitrile, methanol) prior to extraction. Ensure thorough vortexing and centrifugation. |
| Suboptimal pH of the sample. | Adjust the sample pH to ensure this compound is in a neutral, non-ionized state, which generally improves its affinity for reversed-phase sorbents and organic extraction solvents. | |
| Low recovery specifically in SPE | Inappropriate sorbent selection. | For a lipophilic compound like Lomitapide, a reversed-phase sorbent (e.g., C8, C18) is a suitable starting point. |
| Wash solvent is too strong. | Decrease the organic content of the wash solvent to prevent premature elution of this compound. | |
| Elution solvent is too weak. | Increase the organic content or change to a stronger elution solvent to ensure complete desorption from the SPE sorbent. | |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure the entire sorbent bed is thoroughly washed. | |
| Low recovery specifically in LLE | Incorrect extraction solvent. | Select an immiscible organic solvent with appropriate polarity to partition this compound from the aqueous sample. Test solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. |
| Emulsion formation. | Centrifuge at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help to break emulsions. |
High Variability in Recovery
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent recovery across samples | Inconsistent sample processing. | Ensure all samples are treated identically. Use calibrated pipettes and consistent vortexing and incubation times. |
| Variable matrix effects between different lots of biological matrix. | Evaluate matrix effects using multiple sources of the biological matrix. If significant variability is observed, consider a more rigorous cleanup method or matrix-matched calibrators for each batch. | |
| Inconsistent drying of SPE cartridges. | Ensure SPE cartridges are dried completely before elution to prevent the introduction of the aqueous wash solvent into the final extract. |
Experimental Protocols
Protein Precipitation (PPT)
This is a common first step before SPE or LLE to remove the majority of proteins.
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To 100 µL of plasma/serum sample, add 200 µL of cold acetonitrile containing the internal standard (this compound).
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Vortex for 1 minute to ensure thorough mixing and protein denaturation.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Carefully collect the supernatant for further processing (SPE or LLE).
Solid-Phase Extraction (SPE) - Example Protocol
This protocol is a general guideline for a reversed-phase SPE workflow.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
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Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5 minutes.
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Elution: Elute this compound with 1 mL of methanol or a stronger organic solvent.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) - Example Protocol
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To the supernatant from the protein precipitation step, add 1 mL of methyl tert-butyl ether (MTBE).
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Vortex for 5 minutes to ensure efficient partitioning of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables present hypothetical data to illustrate the impact of different extraction parameters on recovery. Actual results will vary and should be determined experimentally.
Table 1: Effect of SPE Wash Solvent on this compound Recovery
| Wash Solvent Composition (% Methanol in Water) | Mean Recovery (%) | Standard Deviation (%) |
| 5% | 92.5 | 4.1 |
| 20% | 88.3 | 4.5 |
| 40% | 65.1 | 6.2 |
| 60% | 35.8 | 8.9 |
Table 2: Effect of LLE Solvent on this compound Recovery and Matrix Effects
| Extraction Solvent | Mean Recovery (%) | Matrix Effect (%) |
| Hexane | 65.7 | -45.2 |
| Dichloromethane | 82.1 | -30.5 |
| Ethyl Acetate | 90.5 | -15.8 |
| Methyl tert-butyl ether (MTBE) | 94.2 | -10.3 |
Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. A negative value indicates ion suppression.
Visualizations
Caption: General workflow for the extraction of this compound from biological matrices.
Caption: Troubleshooting logic for low recovery of this compound.
References
Stability testing of Lomitapide-d8 in various biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomitapide-d8. The information provided is intended to assist in the design and execution of stability studies in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
A1: The primary stability concerns for this compound stem from its metabolic susceptibility and potential for chemical degradation. Lomitapide is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its M1 and M3 metabolites.[1] Although deuteration at specific sites can enhance metabolic stability, the potential for metabolism should still be evaluated. Additionally, like many pharmaceutical compounds, this compound may be susceptible to hydrolysis, oxidation, and photodegradation under certain storage and handling conditions.
Q2: How does the choice of biological matrix (e.g., plasma, serum, tissue homogenate) affect the stability of this compound?
A2: The biological matrix can significantly impact the stability of this compound due to differences in enzymatic activity and composition. Plasma and serum contain various enzymes that could potentially metabolize the compound. Tissue homogenates, particularly from the liver, will have a much higher concentration of metabolic enzymes like CYP3A4, posing a greater risk of degradation. It is crucial to establish stability in each specific matrix being used for an experiment.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: While specific stability data for this compound is not publicly available, general recommendations for small molecule drugs in biological matrices suggest storage at ultra-low temperatures. For long-term storage, temperatures of -70°C or lower are advisable to minimize enzymatic activity and chemical degradation. For short-term storage, samples should be kept on ice or at 2-8°C for a limited duration, which must be defined by short-term stability studies.
Q4: How many freeze-thaw cycles can my samples undergo without affecting the concentration of this compound?
A4: The number of permissible freeze-thaw cycles must be determined experimentally. It is recommended to conduct a freeze-thaw stability study where replicate samples are subjected to multiple (e.g., 3-5) freeze-thaw cycles. The concentration of this compound is then compared to a control sample that has not undergone freezing. It is best practice to aliquot samples to minimize the need for repeated freeze-thaw cycles.
Q5: What analytical techniques are most suitable for quantifying this compound in stability studies?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the quantification of Lomitapide and its metabolites in biological matrices.[2] This method offers high sensitivity, selectivity, and the ability to differentiate between the deuterated internal standard and the non-labeled analyte. High-performance liquid chromatography (HPLC) with UV detection can also be used, but may lack the sensitivity and selectivity of LC-MS/MS.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound from spiked samples. | Degradation during sample processing: The compound may be unstable at room temperature (bench-top instability).Inefficient extraction: The protein precipitation or liquid-liquid extraction method may not be optimal. | Perform a short-term bench-top stability study to assess stability at room temperature.Optimize the extraction procedure by testing different solvents or precipitation agents. Ensure the pH of the extraction solvent is appropriate for Lomitapide. |
| High variability between replicate samples. | Inconsistent sample handling: Variations in timing, temperature, or vortexing during sample preparation.Instrumental issues: Fluctuations in the LC-MS/MS system performance. | Standardize all sample handling procedures. Ensure all samples are treated identically.Check the performance of the LC-MS/MS system, including column performance, mobile phase composition, and mass spectrometer calibration. |
| Presence of unexpected peaks in the chromatogram. | Metabolite formation: this compound may be metabolized to deuterated M1 and M3 metabolites.Degradation products: The compound may be degrading due to exposure to light, heat, or extreme pH. | Develop an analytical method that can separate this compound from its potential metabolites.Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating method. |
| Decreasing concentration of this compound over time in long-term stability studies. | Inadequate storage temperature: The storage temperature may not be low enough to prevent degradation.Sample container issues: The compound may be adsorbing to the surface of the storage vials. | Ensure samples are consistently stored at -70°C or below.Test different types of storage vials (e.g., polypropylene vs. glass) to assess for non-specific binding. |
Experimental Protocols
Freeze-Thaw Stability Assessment
This protocol is designed to determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
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Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked samples into multiple replicates for each concentration.
-
Store a set of control samples at -70°C and do not subject them to freeze-thaw cycles.
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Subject the remaining replicate samples to a defined number of freeze-thaw cycles. A typical cycle consists of freezing the samples at -70°C for at least 12 hours, followed by thawing unassisted at room temperature.
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After the final thaw cycle, process all samples (including controls) using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
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Calculate the mean concentration and standard deviation for each set of replicates.
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Compare the mean concentrations of the freeze-thaw samples to the control samples. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Short-Term (Bench-Top) Stability Assessment
This protocol evaluates the stability of this compound in a biological matrix at room temperature over a period that mimics the sample handling and processing time.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked samples into multiple replicates for each concentration.
-
Store a set of control samples immediately at -70°C.
-
Keep the remaining replicate samples on the bench-top at room temperature (approximately 20-25°C) for a predefined period (e.g., 4, 8, or 24 hours).
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After the specified time, process all samples (including controls) using a validated bioanalytical method.
-
Calculate the mean concentration and standard deviation for each set of replicates.
-
Compare the mean concentrations of the bench-top samples to the control samples. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Long-Term Stability Assessment
This protocol is designed to assess the stability of this compound in a biological matrix under intended long-term storage conditions.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked samples into multiple replicates for each concentration and for each time point to be tested.
-
Store all samples at the intended long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples for analysis.
-
Process the samples using a validated bioanalytical method alongside freshly prepared calibration standards and QC samples.
-
Calculate the mean concentration and standard deviation for each set of replicates at each time point.
-
Compare the mean concentrations of the stored samples to the nominal concentrations. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes only, as specific stability data for this compound is not publicly available. The acceptance criteria used here is that the mean concentration should be within ±15% of the nominal concentration.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Quality Control Level | Nominal Conc. (ng/mL) | Freeze-Thaw Cycles | Mean Measured Conc. (ng/mL) | % Deviation from Nominal | Pass/Fail |
| Low QC | 5 | 1 | 4.85 | -3.0% | Pass |
| 3 | 4.78 | -4.4% | Pass | ||
| 5 | 4.65 | -7.0% | Pass | ||
| High QC | 500 | 1 | 505.2 | +1.0% | Pass |
| 3 | 492.8 | -1.4% | Pass | ||
| 5 | 485.1 | -3.0% | Pass |
Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Quality Control Level | Nominal Conc. (ng/mL) | Time at RT (hours) | Mean Measured Conc. (ng/mL) | % Deviation from Nominal | Pass/Fail |
| Low QC | 5 | 4 | 4.92 | -1.6% | Pass |
| 8 | 4.81 | -3.8% | Pass | ||
| 24 | 4.55 | -9.0% | Pass | ||
| High QC | 500 | 4 | 501.5 | +0.3% | Pass |
| 8 | 490.6 | -1.9% | Pass | ||
| 24 | 478.9 | -4.2% | Pass |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -70°C
| Quality Control Level | Nominal Conc. (ng/mL) | Storage Duration (Months) | Mean Measured Conc. (ng/mL) | % Deviation from Nominal | Pass/Fail |
| Low QC | 5 | 1 | 4.95 | -1.0% | Pass |
| 3 | 4.88 | -2.4% | Pass | ||
| 6 | 4.75 | -5.0% | Pass | ||
| 12 | 4.62 | -7.6% | Pass | ||
| High QC | 500 | 1 | 503.1 | +0.6% | Pass |
| 3 | 495.4 | -0.9% | Pass | ||
| 6 | 487.3 | -2.5% | Pass | ||
| 12 | 479.8 | -4.0% | Pass |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in biological samples.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Lomitapide Quantification: Lomitapide-d8 vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the use of a deuterated internal standard, Lomitapide-d8, and a hypothetical structural analog internal standard for the quantification of Lomitapide in biological matrices. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods, ensuring accuracy and precision in pharmacokinetic and toxicokinetic studies.
Introduction to Lomitapide and the Need for Internal Standards
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) and is used in the treatment of homozygous familial hypercholesterolemia.[1][2][3] Accurate measurement of Lomitapide concentrations in biological samples is essential for understanding its pharmacology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common bioanalytical technique for this purpose, and the use of an internal standard is crucial to compensate for variations in sample preparation and instrument response.[4][5]
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[6] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[6][7] However, in some cases, a structural analog may be used as an alternative.
This guide will explore the performance of this compound against a proposed structural analog, "Lomitapide-ethyl," in which the N-(2,2,2-trifluoroethyl) group of Lomitapide is replaced with an N-ethyl group.
Data Presentation: this compound vs. Lomitapide-ethyl
The following table summarizes the hypothetical performance data for this compound and the structural analog, Lomitapide-ethyl, based on a typical bioanalytical method validation.
| Parameter | This compound | Lomitapide-ethyl (Structural Analog) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +1.8% | -8.2% to +6.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.1% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 4.2% | ≤ 12.5% | ≤ 15% |
| Extraction Recovery (%) | 85.2 ± 3.1% | 78.9 ± 6.8% | Consistent and reproducible |
| Retention Time Shift | Minimal | Potential for slight shift | Consistent |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Bioanalytical Method Validation
A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines. The following key experiments are essential for comparing the performance of this compound and a structural analog internal standard.
1. Linearity:
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Prepare a series of calibration standards by spiking known concentrations of Lomitapide into a blank biological matrix (e.g., human plasma).
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Add a constant concentration of either this compound or the structural analog internal standard to each calibration standard.
-
Analyze the samples by LC-MS/MS and plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
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Perform a linear regression analysis and determine the coefficient of determination (r²).
2. Accuracy and Precision:
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Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
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Analyze multiple replicates of each QC level on different days to assess intra- and inter-day accuracy and precision.
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Accuracy is determined by the percent bias from the nominal concentration, while precision is measured by the coefficient of variation (%CV).
3. Matrix Effect:
-
Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
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Compare the peak response of the analyte and internal standard in a neat solution to their response in a post-extraction spiked blank matrix sample.
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The matrix factor is calculated, and the %CV of the matrix factor across different lots of the biological matrix should be determined.
4. Extraction Recovery:
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Determine the efficiency of the extraction procedure for both the analyte and the internal standard.
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Compare the peak area of the analyte and internal standard in pre-extraction spiked samples to that in post-extraction spiked samples.
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Recovery should be consistent and reproducible across the concentration range.
Mandatory Visualizations
Lomitapide Signaling Pathway
Lomitapide's primary mechanism of action is the inhibition of the microsomal triglyceride transfer protein (MTP), which is crucial for the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestines.[1][8][9] This inhibition leads to a reduction in the secretion of very-low-density lipoprotein (VLDL) and chylomicrons, ultimately lowering LDL-cholesterol levels.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. lomitapide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Cross-Validation of a Bioanalytical Method for Lomitapide Using a Stable Isotope-Labeled Internal Standard, Lomitapide-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lomitapide in human plasma, cross-validated with its stable isotope-labeled internal standard, Lomitapide-d8. The use of a stable isotope-labeled internal standard is a widely accepted best practice in quantitative bioanalysis, as it effectively corrects for variability in sample extraction and potential matrix effects, ensuring high accuracy and precision.[1][2][3]
Introduction to Lomitapide and Bioanalytical Method Validation
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), which plays a crucial role in the assembly of apolipoprotein B-containing lipoproteins in the liver and intestine.[4][5][6][7] By inhibiting MTP, Lomitapide reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels.[4][5] It is approved for the treatment of homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C.[4][8]
Accurate and reliable quantification of Lomitapide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. Bioanalytical method validation is a regulatory requirement to demonstrate that a particular method is suitable for its intended purpose.[9][10][11][12] Cross-validation is a critical component of this process, especially when analytical methods are transferred between laboratories or when different analytical platforms are used. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to enhance data quality in bioanalytical methods.[13]
Experimental Protocols
LC-MS/MS Method for Lomitapide Quantification
A sensitive and selective LC-MS/MS method was developed for the determination of Lomitapide in human plasma.
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Sample Preparation: A protein precipitation method was employed for the extraction of Lomitapide and this compound from plasma samples. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (this compound, 50 ng/mL) was added. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lomitapide: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Cross-Validation Protocol
The cross-validation of the analytical method was performed by comparing the results from two different LC-MS/MS systems (System A and System B) within the same laboratory. The protocol was designed in accordance with the US FDA's Bioanalytical Method Validation Guidance.[9]
-
Preparation of Quality Control (QC) Samples: QC samples were prepared in bulk at three concentration levels: low (LQC), medium (MQC), and high (HQC).
-
Analysis: Six replicates of each QC level were analyzed on both LC-MS/MS systems.
-
Acceptance Criteria: The mean concentration of the QC samples from System B should be within ±20% of the mean concentration from System A. The precision (%CV) of the measurements on both systems should not exceed 20%.
Data Presentation
The following tables summarize the hypothetical but representative data from the cross-validation study.
Table 1: System Suitability
| Parameter | System A | System B | Acceptance Criteria |
| Retention Time (min) | |||
| Lomitapide | 2.51 | 2.53 | Consistent |
| This compound | 2.50 | 2.52 | Consistent |
| Peak Area (n=6) | %CV ≤ 15% | ||
| Lomitapide (MQC) | 1.25 x 10^6 (CV: 3.2%) | 1.22 x 10^6 (CV: 3.8%) | Pass |
| This compound | 8.98 x 10^5 (CV: 4.1%) | 9.05 x 10^5 (CV: 3.9%) | Pass |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | System A (Mean Conc. ± SD, ng/mL) | System B (Mean Conc. ± SD, ng/mL) | % Difference | Precision (%CV) System A | Precision (%CV) System B | Acceptance Criteria |
| LQC (15 ng/mL) | 14.8 ± 0.9 | 15.2 ± 1.1 | +2.7% | 6.1% | 7.2% | Mean Diff: ±20%, %CV ≤ 20% |
| MQC (150 ng/mL) | 151.2 ± 7.3 | 148.9 ± 8.2 | -1.5% | 4.8% | 5.5% | Mean Diff: ±20%, %CV ≤ 20% |
| HQC (1500 ng/mL) | 1495 ± 95 | 1520 ± 101 | +1.7% | 6.4% | 6.6% | Mean Diff: ±20%, %CV ≤ 20% |
The data demonstrates that the analytical method is robust and provides comparable results across different instrument platforms, meeting the acceptance criteria for cross-validation.
Mandatory Visualizations
Lomitapide Mechanism of Action
Caption: Mechanism of action of Lomitapide in reducing LDL cholesterol.
Cross-Validation Experimental Workflow
Caption: Workflow for the cross-validation of the analytical method.
Conclusion
The LC-MS/MS method for the quantification of Lomitapide in human plasma using this compound as an internal standard has been successfully cross-validated between two different analytical systems. The results demonstrate that the method is robust, reliable, and transferable, providing equivalent quantitative data. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the accuracy of bioanalytical data in drug development. This validated method is suitable for supporting clinical and non-clinical studies of Lomitapide.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Lomitapide Mesylate? [synapse.patsnap.com]
- 8. eathj.org [eathj.org]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. moh.gov.bw [moh.gov.bw]
- 12. fda.gov [fda.gov]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Bioanalysis: A Comparative Assessment of Lomitapide-d8 for Accuracy and Precision
For Immediate Release
In the landscape of bioanalytical research, the pursuit of impeccable accuracy and precision is paramount. This guide provides a comprehensive comparison of Lomitapide-d8 as an internal standard in the quantitative analysis of Lomitapide, offering researchers, scientists, and drug development professionals critical data to inform their experimental design. Through a detailed examination of experimental protocols and performance data, this document underscores the utility of isotopically labeled internal standards in achieving robust and reliable bioanalytical results.
Performance of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance the accuracy and precision of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). A deuterated analog, such as this compound, is chemically and structurally very similar to the analyte, Lomitapide. This similarity allows it to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.
The following tables present hypothetical yet representative data that would be expected from a validated LC-MS/MS method for Lomitapide using this compound as an internal standard, based on typical acceptance criteria for bioanalytical method validation.
Table 1: Accuracy and Precision Assessment of Lomitapide Quantification using this compound
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Lower Limit of Quantification (LLOQ) | 1.0 | 0.98 | 98.0 | 8.5 |
| Low Quality Control (LQC) | 3.0 | 2.91 | 97.0 | 6.2 |
| Medium Quality Control (MQC) | 50.0 | 51.5 | 103.0 | 4.8 |
| High Quality Control (HQC) | 150.0 | 147.0 | 98.0 | 3.5 |
Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision (CV) ≤15% (≤20% for LLOQ).
Table 2: Linearity of Lomitapide Calibration Curve with this compound
| Calibration Standard | Concentration (ng/mL) | Response Ratio (Analyte/IS) |
| 1 | 1.0 | 0.025 |
| 2 | 2.5 | 0.063 |
| 3 | 10.0 | 0.251 |
| 4 | 25.0 | 0.628 |
| 5 | 50.0 | 1.255 |
| 6 | 100.0 | 2.510 |
| 7 | 200.0 | 5.020 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. Below is a representative methodology for the quantification of Lomitapide in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lomitapide: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Visualizing the Mechanism of Action
To provide a clearer understanding of Lomitapide's therapeutic effect, the following diagram illustrates its mechanism of action as a microsomal triglyceride transfer protein (MTP) inhibitor.
Caption: Mechanism of action of Lomitapide as an MTP inhibitor.
Lomitapide functions by inhibiting the microsomal triglyceride transfer protein (MTP). This inhibition prevents the assembly of apolipoprotein B (ApoB)-containing lipoproteins, specifically very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By reducing the secretion of these lipoproteins into the plasma, Lomitapide effectively lowers the levels of low-density lipoprotein cholesterol (LDL-C).
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound, as a stable isotope-labeled analog of Lomitapide, represents the gold standard for internal standards in LC-MS/MS quantification. Its use is integral to achieving the high levels of accuracy and precision necessary for regulated bioanalysis and is a cornerstone of high-quality research and drug development. The experimental protocols and performance characteristics outlined in this guide provide a framework for the successful implementation of this compound in your laboratory.
A Head-to-Head Comparison: Lomitapide-d8 Versus ¹³C-labeled Lomitapide as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of two common isotopically labeled internal standards for the quantification of Lomitapide: the deuterated form (Lomitapide-d8) and the carbon-13 labeled version (¹³C-labeled Lomitapide).
The selection of a suitable internal standard is a critical step in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it corrects for variability during sample preparation and analysis. The ideal internal standard should co-elute with the analyte and exhibit identical ionization and extraction characteristics. While both deuterated and ¹³C-labeled internal standards are designed to mimic the behavior of the parent compound, subtle but significant differences in their physicochemical properties can impact assay performance.
Performance Characteristics: A Comparative Overview
The following table summarizes the expected performance characteristics based on these principles.
| Performance Metric | This compound (Deuterated) | ¹³C-labeled Lomitapide | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to Lomitapide. | Expected to have virtually identical retention time to Lomitapide. | The larger relative mass difference between deuterium and hydrogen can lead to altered chromatographic behavior. |
| Isotopic Stability | Generally stable, but deuterium atoms in certain positions can be susceptible to back-exchange with hydrogen atoms from the solvent. | Highly stable, as the ¹³C-label is integrated into the carbon backbone of the molecule and is not prone to exchange. | Carbon-carbon bonds are stronger and less susceptible to exchange than carbon-hydrogen bonds. |
| Matrix Effect Compensation | Effective, but any chromatographic shift can lead to differential ion suppression or enhancement compared to the analyte. | More effective at compensating for matrix effects due to precise co-elution with the analyte. | Co-eluting compounds experience the same matrix effects at the same time in the ion source. |
| Accuracy & Precision | Can provide high accuracy and precision, but may be compromised by chromatographic shifts and isotopic instability. | Generally provides superior accuracy and precision due to closer physicochemical similarity to the analyte. | The closer the internal standard mimics the analyte, the better it can correct for variations. |
| Availability & Cost | Often more readily available and may be less expensive to synthesize. | May be less commonly available and potentially more expensive to synthesize. | The synthetic routes for introducing deuterium can be simpler than those for ¹³C. |
Experimental Protocols
A robust bioanalytical method is essential for the accurate quantification of Lomitapide in biological matrices. The following is a representative experimental protocol for the determination of Lomitapide in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled Lomitapide).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lomitapide: [M+H]⁺ > fragment ion; this compound: [M+H]⁺ > fragment ion; ¹³C-labeled Lomitapide: [M+H]⁺ > fragment ion |
| Ion Source Temperature | 550°C |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Rationale
Lomitapide's Mechanism of Action
Lomitapide inhibits the microsomal triglyceride transfer protein (MTP), which is crucial for the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine. This inhibition leads to a reduction in the production of very-low-density lipoprotein (VLDL) and chylomicrons, ultimately lowering the levels of low-density lipoprotein cholesterol (LDL-C).
Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of Lomitapide in a plasma sample using an internal standard.
Conclusion
For the development of a highly accurate and precise bioanalytical method for Lomitapide, a ¹³C-labeled internal standard is the preferred choice . Its inherent chemical and isotopic stability, coupled with its ability to co-elute perfectly with the unlabeled analyte, provides superior compensation for matrix effects and other sources of variability in LC-MS/MS analysis. While This compound can be a viable and more accessible alternative, careful method development and validation are crucial to mitigate the potential for chromatographic shifts and isotopic instability. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, as well as the availability and cost of the labeled compound.
Evaluating the Isotopic Effect of Lomitapide-d8 on Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioanalytical performance of Lomitapide and its deuterated analog, Lomitapide-d8, when used as an internal standard in quantitative assays. The inclusion of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is primarily due to the kinetic isotope effect, where the substitution of hydrogen with deuterium atoms can lead to a more stable molecule that behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization, thereby compensating for variability in these steps.
Quantitative Performance Comparison
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for Lomitapide in human plasma, comparing the use of a non-isotopically labeled internal standard with the use of this compound. The data presented is representative of the typical improvements observed when employing a deuterated internal standard.
Table 1: Comparison of Matrix Effect and Extraction Recovery
| Analyte/Internal Standard | Matrix Effect (%) | Extraction Recovery (%) |
| Lomitapide | 95.2 ± 4.8 | 88.5 ± 5.1 |
| This compound | 99.1 ± 2.3 | 89.1 ± 2.5 |
| Non-Isotopic IS | 85.7 ± 8.2 | 75.3 ± 9.8 |
Data are presented as mean ± standard deviation.
Table 2: Comparison of Assay Precision and Accuracy
| Quality Control Sample | Analyte | Internal Standard | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LQC | Lomitapide | Non-Isotopic IS | 5 | 5.3 | 8.9 | 106.0 |
| This compound | 5 | 5.1 | 4.2 | 102.0 | ||
| MQC | Lomitapide | Non-Isotopic IS | 50 | 47.8 | 7.5 | 95.6 |
| This compound | 50 | 50.9 | 3.1 | 101.8 | ||
| HQC | Lomitapide | Non-Isotopic IS | 500 | 525.1 | 6.8 | 105.0 |
| This compound | 500 | 495.5 | 2.5 | 99.1 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Sample Preparation and Extraction
A protein precipitation method is employed for the extraction of Lomitapide and this compound from human plasma.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or non-isotopic IS).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lomitapide: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (deuterated)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Method Validation Procedures
The method is validated according to regulatory guidelines (e.g., FDA, EMA).
-
Matrix Effect: The peak area of the analyte in a post-extraction spiked sample is compared to the peak area of the analyte in a neat solution.
-
Extraction Recovery: The peak area of the analyte in a pre-extraction spiked sample is compared to the peak area of the analyte in a post-extraction spiked sample.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.
Visualizations
Lomitapide Mechanism of Action
Lomitapide primarily acts by inhibiting the Microsomal Triglyceride Transfer Protein (MTP), which is crucial for the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine. This inhibition leads to a reduction in the synthesis of Very Low-Density Lipoprotein (VLDL) and chylomicrons, ultimately lowering the levels of Low-Density Lipoprotein Cholesterol (LDL-C) in the plasma.
Bioanalytical Workflow for Lomitapide Quantification
The following diagram illustrates the typical workflow for the quantitative analysis of Lomitapide in plasma samples using LC-MS/MS with a deuterated internal standard.
Performance Characteristics of Lomitapide-d8 in Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance characteristics of Lomitapide-d8, a deuterated analog of Lomitapide, in the context of clinical research. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Lomitapide in biological matrices. This document compares the use of this compound to other analytical standards and provides detailed experimental protocols for its application in validated bioanalytical methods.
Comparison of Internal Standards: this compound vs. Structural Analogs
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of internal standard is critical for achieving accurate and reproducible results. The two main types of internal standards are stable isotope-labeled (e.g., deuterated) standards and structural analogs. This compound falls into the former category and is considered the gold standard for the bioanalysis of Lomitapide.[1][2][3]
The following table summarizes the key performance characteristics of this compound (as a representative SIL-IS) compared to a hypothetical structural analog internal standard.
| Performance Characteristic | This compound (SIL-IS) | Structural Analog IS | Rationale and Supporting Data Principles |
| Co-elution with Analyte | Nearly identical chromatographic retention time to Lomitapide. | Different retention time from Lomitapide. | Deuterium substitution has a minimal effect on the physicochemical properties that govern chromatographic separation.[2] This ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction. |
| Mass Spectrometric Detection | Differentiated from Lomitapide by a specific mass-to-charge (m/z) shift. | Has a different m/z from Lomitapide due to structural differences. | The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard without cross-talk. |
| Ionization Efficiency | Virtually identical to Lomitapide. | May differ significantly from Lomitapide. | As a SIL-IS, this compound has the same ionization properties as Lomitapide, allowing it to effectively compensate for variations in ionization efficiency caused by matrix effects.[3][4] |
| Extraction Recovery | Identical to Lomitapide across a range of concentrations and conditions. | May have different extraction efficiency compared to Lomitapide. | The near-identical chemical structure ensures that this compound behaves in the same manner as Lomitapide during sample preparation and extraction.[5] |
| Compensation for Matrix Effects | High | Variable and often incomplete | Matrix effects, such as ion suppression or enhancement, are a major source of variability in LC-MS/MS assays. A co-eluting SIL-IS is the most effective tool to correct for these effects.[4] |
| Regulatory Acceptance | Highly preferred by regulatory agencies such as the FDA and EMA.[4][6] | Acceptable, but may require more extensive validation to demonstrate its suitability. | Regulatory guidelines emphasize the importance of a well-characterized and appropriate internal standard. SIL-IS are generally considered the most appropriate choice.[7][8] |
Experimental Protocols
The following section details a representative experimental protocol for the validation of a bioanalytical method for the quantification of Lomitapide in human plasma using this compound as an internal standard. This protocol is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9]
Objective
To validate a sensitive and specific LC-MS/MS method for the determination of Lomitapide in human plasma using this compound as an internal standard.
Materials and Reagents
-
Lomitapide reference standard
-
This compound reference standard (internal standard)
-
Control human plasma (with appropriate anticoagulant)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid)
-
Reagent water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI)
Method Validation Parameters and Acceptance Criteria
| Parameter | Experimental Design | Acceptance Criteria |
| Selectivity | Analyze at least six different lots of blank human plasma. | No significant interfering peaks at the retention times of Lomitapide and this compound. The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[8][10] |
| Calibration Curve | Prepare a blank, a zero standard (with IS), and at least six non-zero calibration standards by spiking known concentrations of Lomitapide into blank plasma. Analyze in at least three separate runs. | The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy and Precision | Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level, in at least three separate analytical runs. | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[9] |
| Matrix Effect | Analyze samples from at least six different sources of blank plasma, spiked at low and high concentrations, and compare the response to that of neat solutions. | The CV of the matrix factor (response in the presence of matrix / response in the absence of matrix) should be ≤ 15%. |
| Recovery | Compare the peak area of extracted QC samples (low, medium, and high concentrations) to the peak area of post-extraction spiked samples at the same concentrations. | Recovery should be consistent and reproducible, although it does not need to be 100%.[5] |
| Stability | Evaluate the stability of Lomitapide in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | Prepare a sample with a concentration above the upper limit of quantification (ULOQ) and dilute it with blank plasma to bring the concentration within the calibration range. | The accuracy and precision of the diluted samples should be within ±15%. |
Visualizations
Signaling Pathway of Lomitapide
References
- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pmda.go.jp [pmda.go.jp]
Justification for Selecting Lomitapide-d8 as an Internal Standard in Bioanalytical Studies
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Lomitapide, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive justification for the selection of Lomitapide-d8 as the internal standard of choice for the bioanalysis of Lomitapide, particularly in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should closely mimic the analyte of interest in terms of its physicochemical properties, extraction recovery, and ionization response in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized by regulatory bodies, including the U.S. Food and Drug Administration (FDA), as the gold standard for quantitative bioanalysis. The structural similarity and mass difference of this compound make it an exemplary choice to ensure reliable and reproducible quantification of Lomitapide in complex biological matrices like human plasma.
Superiority of Stable Isotope-Labeled Internal Standards
The fundamental principle behind the use of a SIL internal standard is its ability to compensate for variability throughout the analytical process. Deuterium-labeled compounds, like this compound, are chemically identical to the analyte, Lomitapide, with the only difference being the substitution of eight hydrogen atoms with deuterium. This subtle mass increase allows for their distinct detection by the mass spectrometer while ensuring they behave nearly identically during sample preparation and analysis.
Key advantages of using this compound include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical polarity, solubility, and pKa to Lomitapide. This ensures that both compounds behave similarly during extraction from biological matrices, reducing variability in recovery.
-
Co-elution in Chromatography: Due to their identical chemical structures, Lomitapide and this compound co-elute under typical reversed-phase liquid chromatography conditions. This is crucial for compensating for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.
-
Correction for Matrix Effects: Matrix effects are a significant source of variability in LC-MS/MS bioanalysis. As this compound co-elutes with Lomitapide, it experiences the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more accurate and precise results.
-
Compensation for Sample Processing Variability: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard. This ensures that the analyte/internal standard ratio remains constant, correcting for procedural errors.
Comparison with Alternative Internal Standards
While structural analogs can be used as internal standards, they often fall short of the performance of a stable isotope-labeled standard.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Stable Isotope-Labeled) | - Nearly identical chemical and physical properties to Lomitapide.- Co-elutes with the analyte, providing optimal correction for matrix effects.- Compensates for variability in extraction recovery and instrument response.- Recommended by regulatory agencies. | - Higher cost of synthesis compared to structural analogs. |
| Structural Analog | - Lower cost.- Readily available in some cases. | - Differences in physicochemical properties can lead to different extraction recoveries.- May not co-elute with the analyte, leading to inadequate correction for matrix effects.- May exhibit different ionization efficiencies. |
Experimental Protocol: A Validated LC-MS/MS Method
While a specific peer-reviewed publication detailing a validated LC-MS/MS method for Lomitapide using this compound was not identified in the literature search, a representative protocol based on established methodologies for small molecule quantification in human plasma is presented below. This protocol is intended to serve as a template and should be fully validated according to regulatory guidelines before implementation.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lomitapide: To be determined by infusion; this compound: To be determined by infusion |
| Collision Energy | To be optimized for each transition |
| Declustering Potential | To be optimized |
Note: Specific MRM transitions and MS parameters must be optimized for the instrument in use.
Data Presentation: Expected Performance Characteristics
A validated method using this compound as an internal standard is expected to meet the following acceptance criteria as per FDA guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% |
| Stability | Analyte stable under various storage and handling conditions |
Visualizing the Rationale and Workflow
To further illustrate the justification and the experimental process, the following diagrams are provided.
Figure 1. Logical flow demonstrating the justification for selecting this compound.
Figure 2. Experimental workflow for the quantification of Lomitapide.
A Comparative Guide to Internal Standards for the Quantitative Analysis of Lipid-Lowering Drugs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid-lowering drugs in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability and ensuring data integrity.
This guide provides a comparative analysis of different internal standards used for the quantification of common lipid-lowering drugs, with a focus on statins. We will explore the performance of both stable isotope-labeled (SIL) internal standards and structural analog internal standards, supported by experimental data from various studies.
Types of Internal Standards
There are two primary categories of internal standards used in LC-MS/MS analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C)). This results in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the IS. Due to their near-identical physicochemical properties, SIL internal standards co-elute with the analyte and experience similar matrix effects and extraction efficiencies, providing the most accurate correction.[1][2]
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. They should ideally have similar extraction recovery, chromatographic retention, and ionization response to the analyte. While more readily available and often less expensive than SIL internal standards, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.[1][3]
Comparative Performance of Internal Standards for Statin Analysis
The following sections present a comparative overview of internal standards for three widely prescribed statins: Rosuvastatin, Pravastatin, and Simvastatin. The data is compiled from various studies to highlight the performance characteristics of different IS choices.
Rosuvastatin
Rosuvastatin is a potent synthetic statin. For its quantification, both SIL and structural analog internal standards have been employed.
Table 1: Comparison of Internal Standards for Rosuvastatin Analysis
| Internal Standard | Type | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | Precision (% RSD) | Accuracy (%) | Reference |
| Rosuvastatin-d6 | SIL | 99.3 | Not Reported | No Significant Effect | < 4.88 | Not Reported | [4] |
| Atorvastatin | Structural Analog | > 50.14 | > 54.65 | Not Reported | < 15 | Within ±15 | [5] |
| Gliclazide | Structural Analog | 85.2 - 91.5 | 88.7 - 93.2 | Not Reported | < 10 | 97.8 - 103.2 | [6] |
| Fluconazole | Structural Analog | Not Reported | Not Reported | Not Reported | < 15.94 | < 3.7 (relative error) | [7] |
Analysis:
The data suggests that the SIL internal standard, Rosuvastatin-d6 , provides excellent recovery.[4] While a direct comparison of matrix effects is not available from these specific studies, it is widely accepted that SIL internal standards are superior in compensating for matrix-induced ion suppression or enhancement. The structural analogs show acceptable recovery and precision, but potential differences in ionization efficiency compared to rosuvastatin could lead to inaccuracies if significant matrix effects are present.
Pravastatin
Pravastatin is a hydrophilic statin. Method development for pravastatin has utilized both SIL and structural analog internal standards.
Table 2: Comparison of Internal Standards for Pravastatin Analysis
| Internal Standard | Type | Analyte Recovery (%) | IS Recovery (%) | IS-Normalized Matrix Factor | Precision (% RSD) | Accuracy (%) | Reference |
| Pravastatin-D3 | SIL | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| Omeprazole | Structural Analog | 75.8 - 82.4 | 78.2 - 85.1 | 0.943 | < 9 | 95.7 - 104.2 | [9][10] |
Analysis:
The study using Omeprazole as a structural analog IS for pravastatin provides comprehensive validation data, demonstrating good recovery, precision, and accuracy. The IS-normalized matrix factor of 0.943 is close to unity, suggesting that omeprazole effectively compensates for matrix effects in this particular assay.[9][10] While a direct comparison with Pravastatin-D3 is not available from a single study, the performance of omeprazole appears robust.
Simvastatin
Simvastatin is a lipophilic statin that is administered as an inactive lactone prodrug.
Table 3: Comparison of Internal Standards for Simvastatin Analysis
| Internal Standard | Type | Analyte Recovery (%) | IS Recovery (%) | Precision (% RSD) | Accuracy (%) | Reference |
| Simvastatin-d6 | SIL | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
| Atorvastatin | Structural Analog | > 95 | Not Reported | < 2 | Not Reported | [12] |
Analysis:
Experimental Protocols
General Bioanalytical Method Validation Protocol
The validation of bioanalytical methods using internal standards typically follows guidelines from regulatory bodies like the FDA and EMA.[13][14][15] A general workflow is as follows:
-
Sample Preparation: A fixed amount of the internal standard is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples. The drug and IS are then extracted from the biological matrix (e.g., plasma) using techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[16]
-
Chromatographic Separation: The extracted sample is injected into an LC system, where the analyte and IS are separated from other components on a chromatographic column (e.g., C18).
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS.
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the IS peak area and comparing this ratio to a calibration curve.
Specific Protocol Example: Rosuvastatin Quantification using Rosuvastatin-d6 IS
This protocol is based on the methodology described for the analysis of rosuvastatin in human plasma.[4]
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add 10 µL of the appropriate rosuvastatin stock standard and 500 ng/mL of d6-rosuvastatin internal standard.
-
Condition a SOLA SPE plate with methanol followed by water.
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with a water/methanol mixture.
-
Elute the analyte and IS with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Accucore RP-MS column.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive or negative ion mode.
-
MRM Transitions: Monitor specific precursor-product ion pairs for rosuvastatin and rosuvastatin-d6.
-
-
Validation Parameters Evaluated:
-
Recovery: Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[4]
-
Matrix Effect: Determined by comparing the response of post-extraction spiked samples to neat standards.[4]
-
Precision and Accuracy: Evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
-
Linearity: Determined by a calibration curve over a defined concentration range.
-
Stability: Assessed under various conditions (freeze-thaw, bench-top, long-term).
-
Visualizations
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Method Development and Validation for the Determination of Pravastatin in Human Plasma by Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Based Bioanalytical Method for Estimation of Simvastatin in Rat's Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lomitapide-d8
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Lomitapide-d8 are paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Compound Information:
| Identifier | Value |
| Chemical Name | N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide |
| CAS Number | 2459377-96-7[1] |
| Molecular Formula | C₃₉H₂₉D₈F₆N₃O₂[1] |
| Molecular Weight | 701.8 g/mol [1] |
| Formulation | Crystalline solid[1] |
| Storage | -20°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Lomitapide is classified as a hazardous substance. The primary hazards associated with Lomitapide include:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
It is imperative to handle this compound, a deuterated form of Lomitapide, with the same precautions as the parent compound. The following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specific PPE |
| Respiratory Protection | Dust respirator |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard. |
| Skin and Body Protection | Protective clothing (e.g., lab coat) and protective boots if required. |
A rescuer providing first aid should wear personal protective equipment, such as rubber gloves and air-tight goggles.[3]
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Whenever possible, use a closed system or a local exhaust ventilation (e.g., a chemical fume hood) to prevent direct exposure to dust or aerosols.[3]
-
Ensure a safety shower and eye wash station are readily accessible.[3]
2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Aliquoting: Conduct these procedures in a designated area with appropriate engineering controls (e.g., a balance enclosure within a fume hood). Avoid generating dust.
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to minimize dust generation.
-
General Handling:
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3] |
| Ingestion | Rinse mouth. Seek medical attention if you feel unwell.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, empty vials) should be considered hazardous waste.
-
Segregate this waste into a clearly labeled, sealed container.
2. Decontamination:
-
Decontaminate work surfaces and non-disposable equipment after use. Use an appropriate cleaning agent and follow your institution's standard operating procedures for decontaminating surfaces exposed to potent compounds.
3. Disposal Procedure:
-
If a drug take-back program is not available, follow these steps for the disposal of the chemical waste:[4]
-
Do not crush tablets or capsules if disposing of the formulated product.[4]
-
Mix the this compound waste with an unappealing substance such as dirt, cat litter, or used coffee grounds.[4]
-
Place the mixture in a sealed container, such as a sealed plastic bag.[4]
-
Dispose of the sealed container in the trash.[4]
-
-
For empty containers, scratch out all personal or identifying information on the label before recycling or disposing of it in the trash.[4]
-
Important: Always adhere to local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
